L-xylose-1-13C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3R,4S)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m1/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-SPCIEGLQSA-N |
Isomeric SMILES |
C([C@@H]([C@H]([C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure of L-xylose-1-¹³C
This document provides a comprehensive overview of the molecular structure of L-xylose-1-¹³C, a stable isotope-labeled aldopentose sugar. It is intended for researchers, scientists, and professionals in the field of drug development and metabolic studies who utilize isotopically labeled compounds as tracers.
Introduction to L-xylose and Carbon-13 Labeling
L-xylose is a five-carbon monosaccharide, specifically an aldopentose, with the chemical formula C₅H₁₀O₅.[1] It is the levorotatory enantiomer of the more common D-xylose.[1][2] In solution, L-xylose, like other aldoses, exists in equilibrium between its open-chain aldehyde form and its more stable cyclic hemiacetal forms (pyranose and furanose rings). The 'L' designation indicates the stereochemical configuration, where the hydroxyl group on the chiral carbon furthest from the aldehyde group (C4) is on the left in a Fischer projection.
Carbon-13 (¹³C) is a stable, non-radioactive isotope of carbon. Incorporating ¹³C into a molecule like L-xylose creates a labeled compound that is chemically identical to its unlabeled counterpart but can be distinguished by its slightly higher mass. This property makes ¹³C-labeled compounds invaluable as tracers in metabolic pathway analysis, pharmacokinetic studies, and as internal standards for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Molecular Structure of L-xylose-1-¹³C
The designation "L-xylose-1-¹³C" specifies that the carbon-13 isotope is located at the first carbon position (C1).
-
In the open-chain form , the C1 position corresponds to the aldehyde functional group.
-
In the cyclic (pyranose or furanose) forms , the C1 position is the anomeric carbon, the carbon that is part of the hemiacetal group.
The incorporation of the ¹³C isotope at the C1 position does not alter the chemical properties or stereochemistry of the L-xylose molecule but increases its molecular weight.
The following diagrams illustrate the open-chain (Fischer projection) and the cyclic α-L-xylopyranose form of L-xylose-1-¹³C, with the ¹³C atom explicitly marked.
Figure 1: Molecular structures of L-xylose-1-¹³C.
Quantitative Data
The key quantitative difference between natural L-xylose and its ¹³C-labeled isotopologue is its molecular weight. A summary of relevant physicochemical properties is provided below.
| Property | Value | Reference |
| Chemical Formula | C₄¹³CH₁₀O₅ | |
| Molecular Weight | 151.12 g/mol | |
| Exact Mass | 151.05617825 Da | |
| CAS Number | 178101-87-6 |
Experimental Protocols
The use of L-xylose-1-¹³C often involves either its chemical synthesis or its analysis in biological samples. Below are summaries of relevant experimental methodologies.
While direct synthesis of the ¹³C-labeled version is highly specific, a general synthetic route to L-xylose provides foundational knowledge. One documented method involves the synthesis of L-xylose from the readily available precursor D-glucono-1,5-lactone.
Workflow for Synthesis of L-xylose from D-gluconolactone:
Figure 2: Synthesis workflow for L-xylose.
Methodology Summary:
-
Protection: The starting material, D-glucono-1,5-lactone, undergoes acetalization to protect specific hydroxyl groups. This can be achieved using 2,2-dimethoxypropane with a Lewis acid catalyst like SnCl₂.
-
Silylation: The remaining free hydroxyl group is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
-
Oxidative Degradation: The protected lactone is subjected to oxidative degradation using an oxidant such as Dess-Martin periodinane, which cleaves a carbon-carbon bond to yield the corresponding five-carbon aldehyde.
-
Deprotection: Removal of the protecting groups yields the final L-xylose product.
Note: For the synthesis of L-xylose-1-¹³C, a starting material labeled at the corresponding carbon position would be required.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the isotopomer distribution of ¹³C-labeled sugars in biological samples.
Workflow for GC-MS Analysis of ¹³C-Labeled Sugars:
Figure 3: GC-MS analysis workflow.
Methodology Summary:
-
Extraction: Labeled sugars are extracted from the biological matrix (e.g., plant or animal tissue).
-
Derivatization: To make the sugars volatile for gas chromatography, they are derivatized. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the hydroxyl groups to trimethylsilyl (TMS) ethers.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the different sugars, and the mass spectrometer fragments the molecules and detects the masses of the fragments. The presence of ¹³C results in a mass shift in the molecular ion and its fragments, allowing for quantification.
-
Data Processing: The resulting mass spectra are analyzed. The data must be corrected for the natural abundance of ¹³C to determine the precise level of isotopic enrichment. This analysis reveals the distribution and concentration of the labeled sugar.
References
Commercial suppliers of L-xylose-1-13C for metabolic studies.
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of L-xylose-1-13C in metabolic studies. It covers commercial suppliers, detailed experimental protocols, and the relevant metabolic pathways, offering a valuable resource for researchers in academia and the pharmaceutical industry.
Commercial Suppliers of this compound
For researchers looking to source this compound for metabolic investigations, several reputable commercial suppliers offer this isotopically labeled compound. The following table summarizes key information for easy comparison.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Isotopic Purity |
| MedChemExpress | This compound | HY-78139S1 | 178101-87-6 | ¹³CC₄H₁₀O₅ | Not specified |
| United States Biological | L-[1-13C]Xylose | 164597 | 178101-87-6 | C₄¹³CH₁₀O₅ | Highly Purified |
| Omicron Biochemicals, Inc. | L-[1-13C]xylose | XYL-010 | 178101-87-6 | ¹³CC₄H₁₀O₅ | Not specified |
Metabolic Pathway of L-xylose in Mammalian Cells
In humans and other mammals, L-xylose is metabolized through a pathway that connects to the pentose phosphate pathway (PPP). A key enzyme in this process is L-xylulose reductase (DCXR), which catalyzes the conversion of L-xylulose to xylitol.[1][2][3] L-xylose can be converted to L-xylulose, which is then reduced to xylitol by L-xylulose reductase, utilizing NADPH as a cofactor.[3] This pathway is significant in the context of certain metabolic disorders, such as pentosuria, which is characterized by the excessive excretion of L-xylulose due to a deficiency in L-xylulose reductase.[4] The metabolism of L-xylose is distinct from that of D-xylose, which is more commonly studied and has different entry points into central carbon metabolism.
Below is a diagram illustrating the metabolic fate of this compound.
Experimental Design and Workflow for Metabolic Studies
A typical metabolic study using this compound involves several key stages, from cell culture to data analysis. The following diagram outlines a standard experimental workflow.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for conducting a metabolic study using this compound with adherent mammalian cells.
Cell Culture and Isotopic Labeling
Materials:
-
Adherent mammalian cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium (e.g., DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
This compound
-
Sterile phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in approximately 80-90% confluency at the time of the experiment.
-
Preparation of Labeling Medium:
-
Prepare the glucose-free basal medium supplemented with 10% dFBS.
-
Dissolve this compound in sterile PBS to create a concentrated stock solution.
-
Add the this compound stock solution to the prepared medium to the desired final concentration (e.g., 5-10 mM).
-
Filter-sterilize the final labeling medium.
-
-
Isotopic Labeling:
-
When cells reach the desired confluency, aspirate the growth medium.
-
Wash the cells twice with sterile PBS.
-
Add the pre-warmed this compound labeling medium to each well.
-
Incubate the cells for a predetermined time to allow for the incorporation of the label. This time should be optimized for the specific cell line and metabolic pathways of interest.
-
Metabolite Quenching and Extraction
Materials:
-
Ice-cold 80% methanol (-80°C)
-
Ice-cold water
-
Chloroform
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching:
-
To rapidly halt metabolic activity, place the 6-well plate on ice.
-
Aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well.
-
-
Cell Lysis and Collection:
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
-
Phase Separation (for polar and nonpolar metabolites):
-
Add 500 µL of ice-cold water to the cell suspension and vortex briefly.
-
Add 500 µL of ice-cold chloroform and vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
-
Fraction Collection:
-
Three layers will be visible: an upper aqueous layer (polar metabolites), a protein pellet at the interface, and a lower organic layer (nonpolar metabolites).
-
Carefully collect the upper aqueous layer and the lower organic layer into separate sterile microcentrifuge tubes.
-
-
Sample Drying:
-
Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite extracts at -80°C until analysis.
-
Sample Preparation and LC-MS/MS Analysis
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS vials with inserts
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Reconstitution:
-
Reconstitute the dried polar metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent mixture, such as 50:50 acetonitrile:water.
-
-
LC-MS/MS Analysis:
-
Transfer the reconstituted samples to LC-MS vials with inserts.
-
Analyze the samples using an LC-MS/MS method optimized for the separation and detection of pentose sugars and related metabolites. A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for this purpose.
-
The mass spectrometer should be operated in a mode that allows for the detection of the different isotopologues of the metabolites of interest (e.g., selected reaction monitoring or full scan mode).
-
Data Analysis
-
Peak Integration and Isotopologue Distribution:
-
Process the raw LC-MS data to integrate the peak areas for each metabolite and its corresponding ¹³C-labeled isotopologues.
-
-
Correction for Natural Abundance:
-
Correct the measured isotopologue distributions for the natural abundance of ¹³C.
-
-
Metabolic Flux Analysis:
-
Utilize specialized software (e.g., INCA, Metran) to perform metabolic flux analysis. This involves fitting the corrected isotopologue distribution data to a metabolic network model to estimate the intracellular reaction rates (fluxes).
-
Conclusion
This technical guide provides a foundational understanding of the commercial availability, metabolic context, and experimental application of this compound for metabolic studies. The provided protocols and diagrams serve as a starting point for researchers to design and execute robust and informative stable isotope tracing experiments. As with any advanced analytical technique, optimization of specific parameters for the biological system under investigation is crucial for obtaining high-quality and reliable data.
References
The Pivotal Role of L-Xylose-1-13C in Advancing Biochemical Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core applications of L-xylose-1-13C, a stable isotope-labeled rare sugar, in the realm of biochemical research. With a specific focus on its utility in metabolic flux analysis and as a crucial tool in drug development, this document serves as a comprehensive resource for professionals seeking to leverage this powerful compound in their research endeavors.
Introduction: The Significance of Isotopic Labeling
L-xylose, a pentose sugar, plays a role in various metabolic pathways. The introduction of a stable isotope, Carbon-13 (¹³C), at the first carbon position (C1) creates L-xylose-1-¹³C, a tracer molecule that allows researchers to track the journey of xylose through complex biological systems. This non-radioactive labeling is safe and provides a powerful method for elucidating metabolic fates, quantifying pathway activities, and serving as a precise standard for analytical measurements.
Core Applications of this compound
The principal applications of L-xylose-1-¹³C in the scientific community are centered on its function as a metabolic tracer and an internal standard.
-
¹³C-Metabolic Flux Analysis (¹³C-MFA): This is the cornerstone application where L-xylose-1-¹³C is used to unravel and quantify the rates (fluxes) of metabolic reactions within living cells. This is especially critical in the field of metabolic engineering, where microorganisms are engineered to produce biofuels and other valuable chemicals from xylose, a major component of lignocellulosic biomass.
-
Tracer and Internal Standard in Drug Development: Stable isotope-labeled compounds are indispensable in pharmaceutical research.[1][2] L-xylose-1-¹³C can be used as a tracer to study the metabolic profile of drug candidates and as an internal standard for highly accurate quantification in analytical methods like Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]
A Deep Dive into ¹³C-Metabolic Flux Analysis (¹³C-MFA) with this compound
¹³C-MFA is a sophisticated technique used to map the flow of carbon through a cell's metabolic network.[4] By providing L-xylose-1-¹³C as a carbon source, the ¹³C label gets incorporated into various downstream metabolites. The pattern of this incorporation, particularly in protein-derived amino acids, reveals the activity of different metabolic pathways.
Experimental Workflow for ¹³C-MFA
The successful execution of a ¹³C-MFA experiment follows a structured workflow, from cell culture to computational analysis.
Caption: Standard Workflow for a 13C-MFA Experiment.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on established practices for ¹³C-MFA experiments utilizing [1-¹³C] xylose.
Objective: To determine the intracellular metabolic fluxes in a xylose-utilizing microorganism by employing L-xylose-1-¹³C.
Materials:
-
Microorganism of interest
-
Appropriate growth medium (e.g., defined minimal medium)
-
L-Xylose-1-¹³C
-
Unlabeled L-xylose
-
Standard cell culture equipment
-
Centrifuge and cell harvesting apparatus
-
Hydrolysis and derivatization reagents
-
GC-MS or LC-MS/MS system
-
Metabolic flux analysis software
Procedure:
-
Preparation of Seed Culture: Initiate a seed culture in a medium containing unlabeled xylose and grow to the mid-logarithmic phase.
-
Isotopic Labeling:
-
Prepare the main culture medium with a precise concentration of L-xylose-1-¹³C as the carbon source. For instance, a concentration of 5 g/L of [1-¹³C] xylose has been effectively used.
-
Inoculate this medium with the seed culture.
-
Grow the culture under tightly controlled environmental conditions.
-
-
Harvesting:
-
Harvest the cells during the mid-logarithmic growth phase to ensure the system is at a metabolic and isotopic steady state.
-
Rapidly quench all metabolic activity and harvest the biomass.
-
-
Sample Preparation:
-
Hydrolysis: Subject the biomass to acid hydrolysis to break down proteins into their constituent amino acids.
-
Derivatization: Chemically modify the amino acids to increase their volatility for GC-MS analysis.
-
-
Isotopomer Analysis:
-
Analyze the derivatized samples using GC-MS to determine the mass isotopomer distributions for fragments of the amino acids.
-
-
Flux Calculation:
-
Correct the mass spectrometry data for the natural abundance of ¹³C.
-
Utilize a computational model of the organism's metabolism and specialized software to calculate the metabolic fluxes that best fit the experimental data.
-
Key Metabolic Pathways in Xylose Utilization
L-xylose is converted to L-xylulose, which is then phosphorylated to L-xylulose-5-phosphate, an intermediate that enters the Pentose Phosphate Pathway (PPP). The diagram below outlines the central metabolic routes involved in xylose catabolism.
Caption: Overview of Xylose Metabolic Pathways.
Presentation of Quantitative Data
The output of ¹³C-MFA is a quantitative map of metabolic fluxes. The following tables provide examples of how this data is typically presented.
Table 1: Example of Relative Metabolic Fluxes in Engineered Saccharomyces cerevisiae
This table is illustrative of findings that show a high flux through the oxidative pentose phosphate pathway during xylose metabolism. Values are normalized to the rate of xylose uptake.
| Metabolic Pathway/Reaction | Relative Flux (%) |
| Xylose Uptake | 100 |
| Oxidative Pentose Phosphate Pathway | 17 - 47 |
| Glycolysis (from Fructose-6-P) | ~50 |
| TCA Cycle | Varies based on cellular energy requirements |
Table 2: Representative Isotopomer Labeling Patterns in Amino Acids
The enrichment of ¹³C in amino acids is a direct input for flux calculations. M0 is the unlabeled fraction, while M1, M2, etc., are fractions with one or more ¹³C atoms.
| Amino Acid Fragment | M0 (%) | M1 (%) | M2 (%) |
| Alanine | 45.2 | 42.8 | 12.0 |
| Valine | 38.9 | 39.1 | 22.0 |
| Phenylalanine | 25.6 | 40.5 | 33.9 |
(Note: Data in Tables 1 and 2 are representative examples based on principles from the cited literature and will vary with the specific organism and experimental conditions.)
Conclusion: A Versatile Tool for Modern Biochemistry
L-xylose-1-¹³C stands out as a highly effective tool in contemporary biochemical research. Its application in ¹³C-Metabolic Flux Analysis provides unparalleled quantitative insights into xylose metabolism, which is fundamental for advancing the production of biofuels and chemicals from sustainable biomass. Additionally, its role as a stable isotope tracer and internal standard underpins accurate measurements in metabolomics and drug development. The methodologies detailed in this guide offer a solid foundation for researchers to harness the full potential of L-xylose-1-¹³C in their scientific investigations.
References
A Technical Guide to L-xylose-1-13C: Properties, Metabolism, and Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-xylose-1-13C is a stable isotope-labeled form of the rare pentose sugar, L-xylose. The incorporation of a carbon-13 (¹³C) isotope at the C1 position makes it a powerful tool in metabolic research, particularly in metabolic flux analysis (MFA), and as an internal standard for quantitative analyses by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its structural similarity to endogenous sugars allows it to be processed by cellular machinery, providing a window into the intricate network of metabolic pathways. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a review of its applications in research and drug development.
Physical and Chemical Properties
This compound shares most of its physical and chemical properties with its unlabeled counterpart, L-xylose, with the key difference being its increased molecular weight due to the presence of the ¹³C isotope.
| Property | Value | References |
| Chemical Formula | C₄¹³CH₁₀O₅ | [2] |
| Molecular Weight | 151.12 g/mol | [2] |
| CAS Number | 178101-87-6 | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 150-152 °C (literature value for L-xylose) | |
| Solubility | Soluble in water. |
Experimental Protocols
Synthesis of this compound
Conceptual Synthesis Workflow:
References
L-Xylose-1-¹³C as a Tracer for In Vivo Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research and drug development, enabling the precise tracing of metabolic pathways and quantification of fluxes in vivo. L-Xylose-1-¹³C, a non-endogenously produced sugar with a stable isotope label at the C1 position, serves as a powerful tracer for a variety of in vivo applications. Its metabolic pathway, which partially overlaps with the pentose phosphate pathway (PPP), and its relevance to the development of therapeutic agents, particularly in the context of diabetes, make it a subject of significant interest. This technical guide provides an in-depth overview of the use of L-xylose-1-¹³C as an in vivo tracer, detailing experimental protocols, data presentation, and the underlying metabolic pathways.
Metabolic Fate of L-Xylose
L-Xylose, upon entering the body, is metabolized through a series of enzymatic reactions. While not a primary energy source like D-glucose, its metabolic fate provides valuable insights into specific pathways. The initial steps of L-xylose metabolism are believed to involve its conversion to L-xylulose.[1] L-xylulose is then phosphorylated to L-xylulose-5-phosphate, which can enter the pentose phosphate pathway.[2] This pathway is crucial for generating NADPH, a key reductant in biosynthetic processes and for quenching oxidative stress, and for producing precursors for nucleotide biosynthesis.
The metabolism of L-xylose is of particular interest in the context of drug development. Derivatives of L-xylose have been investigated as inhibitors of the sodium-dependent glucose cotransporter 2 (SGLT2), a key target in the treatment of type 2 diabetes.[3][4][5] SGLT2 inhibitors block the reabsorption of glucose in the kidneys, leading to its excretion in urine and thereby lowering blood glucose levels. Tracing the metabolic fate of L-xylose-1-¹³C can therefore provide valuable information on the pharmacokinetics and mechanism of action of such potential drug candidates.
Figure 1: Metabolic fate and therapeutic relevance of L-Xylose.
Experimental Protocols for In Vivo Studies
The design of in vivo tracer studies with L-xylose-1-¹³C requires careful consideration of the animal model, tracer administration route, and sample collection strategy. The following protocols are adapted from established methods for in vivo metabolic flux analysis and can be tailored to specific research questions.
Animal Models and Preparation
-
Animal Selection: Mice (e.g., C57BL/6J) and rats are commonly used models for metabolic studies. The choice of species and strain will depend on the specific research question and the availability of relevant disease models.
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment to minimize stress-induced metabolic changes.
-
Fasting: A fasting period of 6-8 hours is recommended to reduce background from dietary carbohydrates. Water should be provided ad libitum.
Tracer Administration
The choice of administration route depends on the desired pharmacokinetic profile and the specific metabolic processes being investigated.
-
Oral Gavage: This method is suitable for studying the absorption and first-pass metabolism of L-xylose-1-¹³C.
-
Intravenous (IV) Injection/Infusion:
-
Bolus Injection: A single bolus injection via the tail vein allows for the study of the initial distribution and rapid metabolic fate of the tracer.
-
Continuous Infusion: To achieve a metabolic steady state, a bolus injection followed by continuous infusion is often employed. This can be facilitated by a surgically implanted catheter.
-
Sample Collection and Processing
-
Blood Collection: Serial blood samples can be collected from the tail vein or saphenous vein at various time points to determine the pharmacokinetic profile of L-xylose-1-¹³C and the appearance of its labeled metabolites. Plasma should be separated by centrifugation and stored at -80°C.
-
Tissue Collection: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., kidney, liver, intestine) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.
-
Metabolite Extraction: Polar metabolites, including L-xylose and its phosphorylated derivatives, are typically extracted from tissues using a cold solvent mixture, such as 80% methanol.
Figure 2: General experimental workflow for in vivo L-xylose-1-¹³C tracer studies.
Analytical Methods for ¹³C-Labeled Metabolite Quantification
Mass spectrometry coupled with chromatography is the primary analytical technique for quantifying the incorporation of ¹³C into metabolites.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. Sugars like xylose require derivatization, for example, with tert-butyldimethylsilyl (tBDMS), to increase their volatility. GC-MS provides excellent chromatographic resolution and allows for the determination of isotopic enrichment in different fragment ions, which can provide positional information about the label.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of metabolites in complex biological matrices. It does not typically require derivatization for polar compounds like xylose. Multiple reaction monitoring (MRM) can be used for targeted quantification of L-xylose-1-¹³C and its metabolites.
Data Presentation and Interpretation
The quantitative data obtained from in vivo L-xylose-1-¹³C tracer studies can be summarized in tables to facilitate comparison and interpretation.
Pharmacokinetic Parameters
Pharmacokinetic analysis of L-xylose-1-¹³C in plasma provides crucial information on its absorption, distribution, metabolism, and excretion (ADME). While specific data for L-xylose-1-¹³C is limited, the table below presents representative pharmacokinetic parameters for D-xylose in rats and humans with impaired renal function, which can serve as a reference.
| Parameter | Young Rats (9 weeks) | Old Rats (52 weeks) | Very Old Rats (102 weeks) | Humans with Impaired Renal Function |
| Fraction Absorbed (Oral) | 0.768 ± 0.052 | 0.998 ± 0.002 | 0.950 ± 0.049 | 77.4% ± 14.8% |
| Absorption Half-life (min) | - | - | - | 62 ± 23 |
| Distribution Volume (L/kg) | - | - | - | 0.32 ± 0.06 |
| Elimination Half-life (min) | - | - | - | 138 ± 39 |
Metabolic Flux Analysis
By measuring the isotopic enrichment of downstream metabolites, it is possible to calculate the relative or absolute flux through specific metabolic pathways. For example, the appearance of ¹³C in intermediates of the pentose phosphate pathway can be used to quantify its activity.
| Tissue | Metabolite | Isotopic Enrichment (M+1) |
| Kidney | Ribose-5-phosphate | Example Value |
| Liver | Sedoheptulose-7-phosphate | Example Value |
| Intestine | Erythrose-4-phosphate | Example Value |
Note: The values in this table are placeholders and would be determined experimentally.
Applications in Drug Development
The use of L-xylose-1-¹³C as a tracer is particularly relevant for the development of SGLT2 inhibitors.
-
Target Engagement and Pharmacodynamics: By administering L-xylose-1-¹³C in combination with a novel SGLT2 inhibitor, researchers can assess the drug's efficacy in blocking renal reabsorption of xylose, which serves as a proxy for glucose. The amount of labeled xylose excreted in the urine would be a direct measure of target engagement.
-
Off-Target Effects: Tracing the metabolic fate of L-xylose-1-¹³C can help identify potential off-target effects of SGLT2 inhibitors by revealing alterations in metabolic pathways downstream of xylose metabolism.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The pharmacokinetic data of L-xylose-1-¹³C can be integrated with its pharmacodynamic effects (e.g., urinary excretion) to build robust PK/PD models for novel drug candidates.
Figure 3: Application of L-xylose-1-¹³C in SGLT2 inhibitor development.
Conclusion
L-xylose-1-¹³C is a versatile and powerful tracer for in vivo metabolic studies, offering valuable insights for both basic research and drug development. Its unique metabolic fate and relevance to therapeutic targets in diabetes make it an important tool for researchers in these fields. By employing the detailed experimental and analytical protocols outlined in this guide, scientists can effectively utilize L-xylose-1-¹³C to elucidate metabolic pathways, quantify fluxes, and accelerate the development of novel therapeutics.
References
- 1. Advances in applications, metabolism, and biotechnological production of L-xylulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Novel L-xylose derivatives as selective sodium-dependent glucose cotransporter 2 (SGLT2) inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 13C-Based Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, such as glucose or glutamine enriched with Carbon-13 (¹³C), researchers can gain a detailed understanding of cellular metabolism.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for performing ¹³C-based metabolic flux analysis. It is designed to be a valuable resource for researchers and professionals in drug development seeking to apply this technology to elucidate metabolic reprogramming in disease and to assess the metabolic effects of therapeutic interventions.
The central principle of ¹³C-MFA involves introducing a ¹³C-labeled substrate into a cell culture or in vivo model and allowing the cells to reach a metabolic and isotopic steady state.[3] As the labeled substrate is metabolized, the ¹³C atoms are incorporated into downstream metabolites. The distribution of these heavy isotopes among the metabolite pools, known as mass isotopomer distributions (MIDs), is then measured using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] By analyzing these MIDs in the context of a stoichiometric model of cellular metabolism, the intracellular metabolic fluxes can be computationally estimated.[4]
Core Principles of ¹³C-MFA
The fundamental concept behind ¹³C-MFA is the principle of mass balance. At a metabolic steady state, the rate of production of any given intracellular metabolite is equal to its rate of consumption. When a ¹³C-labeled substrate is introduced, the distribution of ¹³C atoms in the metabolic network is a direct function of the relative fluxes through the interconnected pathways.
The key steps in a typical ¹³C-MFA study are:
-
Experimental Design: This involves selecting the appropriate ¹³C-labeled tracer, or a combination of tracers, to maximize the information obtained about the metabolic pathways of interest.
-
Isotope Labeling Experiment: Cells are cultured in a medium containing the ¹³C-labeled substrate until they reach both a metabolic and isotopic steady state.
-
Metabolite Extraction and Analysis: Intracellular metabolites are extracted, and the mass isotopomer distributions of key metabolites are measured using mass spectrometry.
-
Flux Estimation: The measured MIDs and extracellular flux rates (e.g., glucose uptake and lactate secretion) are used as inputs for a computational model to estimate the intracellular metabolic fluxes.
-
Data Interpretation: The resulting flux map provides a quantitative snapshot of cellular metabolism, revealing the activity of various pathways and how they are altered under different conditions.
Experimental Protocols
Detailed and meticulous experimental execution is critical for obtaining high-quality data in ¹³C-MFA studies. Below are generalized protocols for key steps in the process.
Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells
Objective: To label intracellular metabolites with ¹³C from glucose for steady-state metabolic flux analysis.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM)
-
Glucose-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
[U-¹³C₆]-glucose (or other desired ¹³C-glucose isomer)
-
Phosphate-buffered saline (PBS), ice-cold
-
6-well cell culture plates
-
Extraction solvent: 80% methanol, pre-chilled to -80°C
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach approximately 80% confluency at the time of the experiment. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation of Labeling Medium: Prepare the labeling medium by dissolving glucose-free DMEM powder in Milli-Q water and supplementing it with the necessary components, replacing standard glucose with the ¹³C-labeled glucose at the desired concentration (e.g., 25 mM). Add 10% dFBS.
-
Adaptation to Labeling Medium: To ensure isotopic steady state, it is recommended to adapt the cells to the labeling medium for at least 24 hours or for a duration equivalent to two cell doubling times.
-
Labeling: Aspirate the standard culture medium, wash the cells once with sterile PBS, and then add the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a period sufficient to achieve isotopic steady state. This is typically determined empirically but is often in the range of 24 hours.
-
Quenching and Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining medium and to rapidly halt metabolic activity.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Incubate the plates at -80°C for at least 15 minutes to precipitate proteins and fully extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: Metabolite Analysis by GC-MS
Objective: To analyze the mass isotopomer distributions of proteinogenic amino acids.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
Procedure:
-
Protein Hydrolysis: The cell pellet remaining after metabolite extraction can be used to analyze the labeling of protein-bound amino acids. Hydrolyze the protein pellet in 6 M HCl at 100°C for 24 hours.
-
Derivatization: The resulting amino acids are not volatile and require derivatization prior to GC-MS analysis. A common method is to use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives.
-
GC-MS Analysis:
-
Injection: Inject the derivatized sample into the GC.
-
Separation: Use a suitable GC column (e.g., a DB-5ms) to separate the derivatized amino acids. A typical temperature gradient might start at 150°C and ramp up to 300°C.
-
Mass Spectrometry: As the derivatized amino acids elute from the GC column, they are ionized (typically by electron ionization) and their mass-to-charge ratios are measured. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the different mass isotopomers of specific amino acid fragments.
-
Protocol 3: Metabolite Analysis by LC-MS/MS
Objective: To analyze the mass isotopomer distributions of central carbon metabolites.
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).
Procedure:
-
Sample Preparation: The metabolite extract from Protocol 1 can be directly analyzed or may require a concentration step (e.g., by speed-vacuum centrifugation).
-
LC Separation:
-
Column: Use a column suitable for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
Mobile Phases: A typical mobile phase system for HILIC is a gradient of acetonitrile and water, both containing a small amount of a modifier like ammonium acetate or ammonium hydroxide.
-
-
MS/MS Analysis:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode, depending on the metabolites of interest.
-
Detection: Operate the mass spectrometer in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the metabolite of interest with a certain number of ¹³C labels) and a specific product ion (a fragment of the precursor ion) to enhance sensitivity and selectivity.
-
Quantitative Data Presentation
A key output of ¹³C-MFA studies is a quantitative flux map that allows for the comparison of metabolic states under different conditions. The following tables provide examples of how such data can be presented.
Table 1: Comparison of Central Carbon Metabolism Fluxes in Cancer vs. Normal Cells
| Metabolic Flux (relative to Glucose Uptake) | Normal Cells | Cancer Cells | Fold Change |
| Glycolysis | |||
| Glucose Uptake | 100 | 100 | - |
| Pyruvate Kinase | 85 | 180 | +2.1 |
| Lactate Dehydrogenase | 10 | 160 | +16.0 |
| Pentose Phosphate Pathway | |||
| G6PDH | 15 | 35 | +2.3 |
| TCA Cycle | |||
| Pyruvate Dehydrogenase | 75 | 20 | -3.8 |
| Citrate Synthase | 80 | 30 | -2.7 |
| Isocitrate Dehydrogenase (forward) | 78 | 25 | -3.1 |
| Isocitrate Dehydrogenase (reductive) | 2 | 15 | +7.5 |
| Anaplerosis/Cataplerosis | |||
| Pyruvate Carboxylase | 5 | 25 | +5.0 |
| Malic Enzyme | 8 | 20 | +2.5 |
| Glutamine Uptake | 20 | 60 | +3.0 |
Note: The values presented in this table are hypothetical and are intended to illustrate the typical metabolic reprogramming observed in cancer cells, such as increased glycolysis and lactate production (the Warburg effect), and increased glutamine utilization. Actual flux values will vary depending on the cell type and experimental conditions.
Table 2: Effect of a PI3K Inhibitor on Metabolic Fluxes in Cancer Cells
| Metabolic Flux (relative to Glucose Uptake) | Untreated | PI3K Inhibitor | % Change |
| Glycolysis | |||
| Glucose Uptake | 100 | 70 | -30% |
| Pyruvate Kinase | 180 | 110 | -39% |
| Lactate Dehydrogenase | 160 | 90 | -44% |
| Pentose Phosphate Pathway | |||
| G6PDH | 35 | 25 | -29% |
| TCA Cycle | |||
| Pyruvate Dehydrogenase | 20 | 35 | +75% |
| Citrate Synthase | 30 | 45 | +50% |
| Glutamine Uptake | 60 | 40 | -33% |
Note: This table illustrates the potential effects of a PI3K inhibitor on cancer cell metabolism. Inhibition of the PI3K/Akt pathway can lead to decreased glucose uptake and glycolysis, and a potential shift towards increased oxidative phosphorylation.
Mandatory Visualizations
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental workflows. The following sections provide DOT language scripts to generate these diagrams using Graphviz.
Experimental Workflow
References
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 3. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exo-MFA – A 13C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Xylose-1-13C Labeling in Saccharomyces cerevisiae
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting L-xylose-1-13C labeling experiments in the yeast Saccharomyces cerevisiae. This technique is a powerful tool for investigating xylose metabolism, elucidating metabolic bottlenecks, and guiding metabolic engineering strategies for optimizing the production of biofuels and other valuable chemicals from lignocellulosic biomass.
Introduction
Saccharomyces cerevisiae is a key organism in industrial biotechnology, but its inability to efficiently utilize D-xylose, a major component of lignocellulosic hydrolysates, limits its use in biorefineries. To overcome this, various metabolic engineering strategies have been employed to introduce pathways for xylose assimilation. Isotope-assisted metabolic flux analysis, using substrates like this compound, provides a quantitative understanding of carbon flow through the metabolic network, enabling researchers to pinpoint inefficiencies and target specific enzymes or pathways for optimization.
There are two primary engineered pathways for xylose utilization in S. cerevisiae:
-
Xylose Isomerase (XI) Pathway: This pathway directly converts xylose to xylulose, which is then phosphorylated and enters the pentose phosphate pathway (PPP).[1] This approach is often favored due to its redox neutrality.
-
Xylose Reductase (XR) and Xylitol Dehydrogenase (XDH) Pathway: This two-step pathway first reduces xylose to xylitol and then oxidizes xylitol to xylulose.[1][2] This pathway can lead to cofactor imbalances, specifically an accumulation of NADH, which can result in the production of byproducts like xylitol.[2]
The choice of pathway and the specific genetic modifications can significantly impact the metabolic state of the cell. This compound labeling allows for the precise tracing of carbon from xylose as it is metabolized, providing valuable data on pathway usage, flux distributions, and cofactor regeneration.
Signaling Pathways and Metabolic Network
The metabolism of xylose in engineered S. cerevisiae is intricately linked to the central carbon metabolism, particularly the pentose phosphate pathway (PPP) and glycolysis.
Caption: Metabolic pathways for this compound utilization in engineered Saccharomyces cerevisiae.
Experimental Workflow
A typical this compound labeling experiment follows a series of well-defined steps, from strain cultivation to data analysis.
Caption: General workflow for a 13C-based metabolic flux analysis experiment.
Experimental Protocols
Protocol 1: Cultivation and Labeling of S. cerevisiae
1. Strain Selection and Pre-culture:
-
Select an engineered S. cerevisiae strain capable of xylose utilization.
-
Inoculate a single colony into a pre-culture medium (e.g., YPD or a defined minimal medium with glucose).
-
Grow the pre-culture overnight at 30°C with shaking (200-250 rpm).
2. Main Culture and Labeling:
-
Prepare the main culture medium. This should be a defined minimal medium to ensure all carbon sources are known. The carbon source will be a mixture of unlabeled xylose and this compound. A common labeling percentage is 99% this compound with 1% unlabeled xylose, but this can be adjusted based on experimental needs.
-
Inoculate the main culture with the pre-culture to a starting OD600 of approximately 0.1.
-
Grow the main culture at 30°C with shaking. Monitor cell growth by measuring OD600.
3. Achieving Metabolic and Isotopic Steady State:
-
For continuous culture (chemostat), a metabolic steady state is achieved when cell density, substrate, and product concentrations remain constant over time.
-
For batch cultures, it is crucial to harvest cells during the exponential growth phase to approximate a pseudo-steady state.
-
Isotopic steady state is typically reached after several cell doublings in the labeled medium.
Protocol 2: Rapid Sampling, Quenching, and Metabolite Extraction
1. Rapid Sampling and Quenching:
-
To accurately capture the intracellular metabolic state, rapid quenching is essential to halt enzymatic activity.
-
Withdraw a defined volume of cell culture (e.g., 1-5 mL) and immediately quench it in a cold solution, such as 60% methanol buffered at a neutral pH, maintained at a temperature below -40°C.
2. Metabolite Extraction:
-
Centrifuge the quenched cell suspension at low temperature to pellet the cells.
-
Wash the cell pellet with a cold quenching solution to remove extracellular metabolites.
-
Perform metabolite extraction using a suitable solvent system. A common method is boiling ethanol extraction or a cold chloroform/methanol extraction.
Protocol 3: Protein Hydrolysis and Derivatization for GC-MS Analysis
1. Protein Hydrolysis:
-
After metabolite extraction, the remaining cell pellet, rich in protein, is used for flux analysis based on proteinogenic amino acids.
-
Resuspend the pellet in 6 M HCl.
-
Hydrolyze the protein by incubating at 105°C for 24 hours.
-
Remove the HCl by evaporation under a stream of nitrogen or by vacuum centrifugation.
2. Derivatization:
-
The dried amino acid hydrolysate is derivatized to make the amino acids volatile for GC-MS analysis. A common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA).
-
Resuspend the hydrolysate in a suitable solvent (e.g., pyridine) and add the derivatizing agent.
-
Incubate at a specific temperature (e.g., 60-80°C) for a defined time to complete the reaction.
Protocol 4: LC-MS/MS and GC-MS Analysis
1. LC-MS/MS for Intracellular Metabolites:
-
Analyze the extracted intracellular metabolites using a targeted LC-MS/MS method.
-
Use a suitable chromatography method, such as HILIC for polar metabolites, to separate the compounds.
-
The mass spectrometer is operated in a mode to detect the different mass isotopomers of the target metabolites.
2. GC-MS for Derivatized Amino Acids:
-
Analyze the derivatized amino acids by GC-MS.
-
The fragmentation patterns of the derivatized amino acids provide information about the labeling state of different carbon atoms, which is crucial for flux calculations.
Data Presentation
The quantitative data from 13C labeling experiments are typically presented as mass isotopomer distributions (MIDs) and calculated metabolic fluxes.
Table 1: Mass Isotopomer Distribution of Key Metabolites
| Metabolite | M0 (%) | M1 (%) | M2 (%) | M3 (%) | M4 (%) | M5 (%) | M6 (%) |
| Xylulose-5-Phosphate | |||||||
| Fructose-6-Phosphate | |||||||
| Glucose-6-Phosphate | |||||||
| 3-Phosphoglycerate | |||||||
| Pyruvate | |||||||
| Alanine | |||||||
| Valine | |||||||
| Glutamate |
Note: M0 represents the unlabeled metabolite, M1 has one 13C atom, M2 has two, and so on. The values in the table would be experimentally determined.
Table 2: Relative Metabolic Fluxes through Central Carbon Metabolism (Normalized to Xylose Uptake Rate of 100)
| Reaction/Pathway | Flux (Relative) |
| Xylose Uptake | 100 |
| Pentose Phosphate Pathway (Oxidative) | |
| Pentose Phosphate Pathway (Non-oxidative) | |
| Glycolysis (upper) | |
| Glycolysis (lower) | |
| Pyruvate to Acetyl-CoA | |
| TCA Cycle | |
| Anaplerotic Reactions | |
| Ethanol Production | |
| Biomass Synthesis |
Note: The flux values would be calculated from the mass isotopomer data using metabolic modeling software.
Conclusion
This compound labeling is a powerful technique for the quantitative analysis of xylose metabolism in engineered Saccharomyces cerevisiae. The detailed protocols and application notes provided here offer a framework for researchers to design and execute these experiments. The data generated from such studies are invaluable for understanding metabolic limitations, guiding rational strain engineering, and ultimately developing more efficient cell factories for the production of biofuels and biochemicals from renewable feedstocks.
References
Application Notes and Protocols for Metabolic Flux Analysis in Clostridium acetobutylicum using L-xylose-1-¹³C
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a cell. By tracing the path of isotopically labeled substrates, such as L-xylose-1-¹³C, through the metabolic network, researchers can gain a detailed understanding of cellular physiology. This is particularly valuable in the study of microorganisms like Clostridium acetobutylicum, a bacterium known for its ability to produce biofuels and chemicals from renewable resources, including the pentose sugar xylose derived from lignocellulosic biomass.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for conducting ¹³C-based MFA in C. acetobutylicum using L-xylose-1-¹³C as a tracer. The information presented is intended to guide researchers in designing and executing experiments to elucidate xylose catabolism and overall metabolic responses to genetic or environmental modifications.
Xylose Metabolism in Clostridium acetobutylicum
Clostridium acetobutylicum metabolizes xylose through a network of pathways that convert it into central metabolic intermediates.[2][3] Understanding the flux distribution through these pathways is crucial for optimizing the production of desired biofuels and chemicals. The key pathways involved in xylose catabolism in this organism are:
-
Pentose Phosphate Pathway (PPP): This is a primary route for pentose sugar metabolism in many organisms. In C. acetobutylicum, xylose is first isomerized to xylulose and then phosphorylated to xylulose-5-phosphate, which enters the PPP.
-
Phosphoketolase (PK) Pathway: Studies have revealed the significant activity of a phosphoketolase pathway for xylose catabolism in C. acetobutylicum. This pathway cleaves xylulose-5-phosphate into glyceraldehyde-3-phosphate (G3P) and acetyl-phosphate (acetyl-P), providing a direct link between pentose and acetyl-CoA metabolism. The activity of this pathway can contribute up to 40% of the xylose catabolic flux.
The intermediates from these pathways feed into glycolysis and subsequently into the acetone-butanol-ethanol (ABE) fermentation pathway, leading to the production of solvents.
Metabolic Flux Analysis using L-xylose-1-¹³C
The use of L-xylose specifically labeled with ¹³C at the first carbon position (L-xylose-1-¹³C) allows for the tracing of carbon atoms as they are processed through the metabolic network. The distinct labeling patterns in downstream metabolites, particularly proteinogenic amino acids, provide the necessary information to calculate the relative fluxes through different pathways.
Experimental Workflow
The overall workflow for a ¹³C-MFA experiment using L-xylose-1-¹³C in C. acetobutylicum involves several key stages, from bacterial cultivation to data analysis.
Caption: Experimental workflow for ¹³C-MFA in C. acetobutylicum.
Protocols
Culture of Clostridium acetobutylicum
This protocol describes the batch cultivation of C. acetobutylicum in a defined medium with xylose as the primary carbon source.
Materials:
-
Clostridium acetobutylicum strain (e.g., ATCC 824)
-
Clostridial Growth Medium (CGM) or a defined medium
-
L-xylose (and L-xylose-1-¹³C for labeling experiments)
-
Anaerobic chamber or system for maintaining anaerobic conditions
-
Bioreactor or serum bottles
Procedure:
-
Prepare the desired culture medium (e.g., CGM) with xylose as the carbon source at a specified concentration (e.g., 10 g/L or 20 g/L).
-
Inoculate the medium with a fresh overnight culture of C. acetobutylicum.
-
Incubate the culture under strict anaerobic conditions at 37°C.
-
For labeling experiments, the medium should contain a defined mixture of unlabeled and labeled xylose (e.g., 20% L-xylose-1-¹³C and 80% unlabeled L-xylose).
-
Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).
¹³C-Labeling and Cell Harvesting
This protocol details the process of isotopic labeling and harvesting of cells at an isotopic steady state.
Procedure:
-
Initiate the culture as described in Protocol 1.
-
During the exponential growth phase, when a metabolic and isotopic steady state is assumed to be reached, harvest the cells. This can be confirmed by taking samples at different time points during the exponential phase and ensuring consistent labeling patterns.
-
Rapidly quench the metabolic activity by centrifuging the culture at a low temperature (e.g., 4°C) and high speed.
-
Wash the cell pellet with a suitable buffer or saline solution to remove any remaining medium components.
-
Store the cell pellet at -80°C until further processing.
Sample Preparation for GC-MS Analysis
This protocol outlines the steps for hydrolyzing cell biomass and derivatizing the resulting amino acids for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
6 M HCl
-
Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
Heating block or oven
-
Centrifuge
Procedure:
-
Resuspend the cell pellet in 6 M HCl.
-
Hydrolyze the biomass at 105°C for 24 hours to break down proteins into their constituent amino acids.
-
Centrifuge the hydrolysate to remove cell debris.
-
Dry the supernatant containing the amino acids under a stream of nitrogen or in a vacuum concentrator.
-
Derivatize the dried amino acids by adding a suitable solvent (e.g., pyridine) and the derivatizing agent (MTBSTFA).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period to ensure complete derivatization.
GC-MS Analysis
This protocol describes the analysis of the derivatized amino acids to determine their mass isotopomer distributions.
Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., capillary column)
Procedure:
-
Inject the derivatized sample into the GC-MS system.
-
Separate the derivatized amino acids on the GC column using a suitable temperature gradient.
-
Detect the mass fragments of the derivatized amino acids using the mass spectrometer.
-
Collect the mass spectra for each amino acid to determine the abundance of different mass isotopomers (M, M+1, M+2, etc.).
Data Analysis and Flux Calculation
The raw GC-MS data needs to be processed and used as input for computational models to calculate metabolic fluxes.
Procedure:
-
Correct the raw mass isotopomer data for the natural abundance of isotopes.
-
Use a metabolic network model of C. acetobutylicum that includes the relevant pathways for xylose metabolism.
-
Employ software specifically designed for ¹³C-MFA (e.g., INCA, Metran, FiatFlux) to fit the experimental mass isotopomer data to the model.
-
The software will then calculate the best-fit metabolic flux distribution that explains the observed labeling patterns.
Data Presentation
The quantitative output of a ¹³C-MFA study is a detailed map of the metabolic fluxes throughout the central carbon metabolism. The results are typically presented in tables that allow for easy comparison of flux distributions under different conditions.
Table 1: Relative Fluxes through Key Pathways in C. acetobutylicum Grown on Xylose
| Pathway/Reaction | Relative Flux (%) at 10 g/L Xylose | Relative Flux (%) at 20 g/L Xylose |
| Pentose Phosphate Pathway | 60 | 45 |
| Phosphoketolase Pathway | 40 | 55 |
| Glycolysis (from G3P) | 100 | 100 |
Note: The values in this table are illustrative and based on findings that the phosphoketolase pathway contribution increases with higher xylose concentrations.
Table 2: Specific Xylose Uptake and Product Formation Rates
| Parameter | Value at 10 g/L Xylose | Value at 20 g/L Xylose |
| Specific Xylose Uptake Rate (mmol/gDCW/h) | Data not available | Data not available |
| Specific Butanol Production Rate (mmol/gDCW/h) | Data not available | Data not available |
| Specific Acetate Production Rate (mmol/gDCW/h) | Data not available | Data not available |
Note: Specific quantitative values for uptake and production rates would be determined from the experimental data.
Signaling Pathways and Metabolic Network Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways involved in xylose metabolism in C. acetobutylicum.
Caption: Xylose catabolic pathways in C. acetobutylicum.
This detailed guide provides a solid foundation for researchers to apply ¹³C-MFA to study xylose metabolism in Clostridium acetobutylicum. By following these protocols and understanding the underlying metabolic network, scientists can effectively unravel the complexities of cellular metabolism and engineer more efficient microbial cell factories.
References
Application Notes & Protocols for 13C NMR Analysis of L-Xylose-1-13C
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Xylose, a five-carbon aldose sugar, is a key component of hemicellulose and finds applications in various fields, including food science, biotechnology, and pharmaceutical development. Isotopic labeling, particularly with 13C, provides a powerful tool for tracing metabolic pathways, elucidating reaction mechanisms, and characterizing molecular structures. L-Xylose-1-13C, with its specific isotopic enrichment at the anomeric carbon, is particularly useful for these studies.
This document provides detailed application notes and protocols for the analysis of this compound using 13C Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended to assist researchers in obtaining high-quality, quantitative data for structural and conformational analysis.
Key Applications
-
Structural Elucidation: Confirmation of the isotopic label position and determination of the anomeric configuration (α and β forms).
-
Quantitative Analysis: Determination of the relative abundance of different tautomers (pyranose and furanose forms) in solution.[1]
-
Metabolic Tracer Studies: Following the metabolic fate of the 13C-labeled carbon in biological systems.
-
Conformational Analysis: Measurement of 13C-13C and 13C-1H coupling constants to study ring conformation and glycosidic linkages in oligosaccharides.[2][3][4]
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.
Materials:
-
This compound powder (isotopic purity ≥ 99 atom % 13C)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Protocol:
-
Determine Sample Concentration: For quantitative 13C NMR, a higher concentration is generally better to achieve a good signal-to-noise ratio in a reasonable time.[5] A typical concentration for a small molecule like L-xylose is in the range of 10-50 mg dissolved in 0.5-0.6 mL of D₂O. For sensitive instruments, especially those with cryoprobes, lower concentrations may be sufficient.
-
Dissolution: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial. Add the appropriate volume of D₂O.
-
Homogenization: Vortex the sample until the this compound is completely dissolved. Ensure the solution is clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube. The required volume should result in a sample height of approximately 4-5 cm.
-
Optional - Addition of a Relaxation Agent: For accurate quantitative analysis, especially when comparing signals with different relaxation times, long relaxation delays are necessary. To shorten the required experimental time, a paramagnetic relaxation agent such as chromium(III) acetylacetonate (Cr(acac)₃) can be added at a low concentration (e.g., 1-5 mg/mL). This reduces the T₁ relaxation times of the carbon nuclei.
NMR Data Acquisition
The following are general guidelines for setting up a 1D 13C NMR experiment. Specific parameters may need to be optimized for the available spectrometer.
Instrument: A high-field NMR spectrometer (e.g., 300-700 MHz) equipped with a broadband probe.
Recommended Experiment: 1D 13C NMR with proton decoupling. For quantitative measurements, an inverse-gated decoupling sequence should be used to suppress the Nuclear Overhauser Effect (NOE).
Key Spectrometer Parameters:
| Parameter | Recommended Value | Purpose |
| Pulse Program | zgig or similar inverse-gated decoupling sequence | Ensures accurate signal integration for quantitation by suppressing NOE. |
| Pulse Angle | 90° | Maximizes signal for each scan. |
| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (D1) | 5 x T₁ of the slowest relaxing carbon | Crucial for quantitative analysis. Without a relaxation agent, this can be 60 seconds or more for non-protonated carbons. With a relaxation agent, it can be significantly shorter (e.g., 1-5 seconds). |
| Number of Scans (NS) | 128 to 1024 (or more) | Depends on the sample concentration and desired signal-to-noise ratio. |
| Spectral Width (SW) | ~200 ppm (e.g., 0-200 ppm) | Should encompass the entire range of expected 13C chemical shifts for carbohydrates. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature for reproducibility. |
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum. If an internal standard is not used, the solvent signal can be used as a secondary reference.
-
Integration: Integrate the signals corresponding to the different anomers of this compound to determine their relative concentrations.
Data Presentation
The 13C labeling at the C1 position simplifies the spectrum, with the C1 signals appearing as intense doublets due to 1J(C1-C2) coupling. The chemical shifts are highly sensitive to the stereochemistry and conformation of the sugar. In an aqueous solution, L-xylose exists as an equilibrium mixture of α- and β-pyranose forms, and to a lesser extent, α- and β-furanose forms.
Table 1: 13C Chemical Shifts (δ) for this compound in D₂O
Note: The chemical shifts for L-xylose are identical to those of D-xylose. The following data is based on reported values for D-[1-13C]xylose.
| Carbon Atom | α-pyranose (ppm) | β-pyranose (ppm) | α-furanose (ppm) | β-furanose (ppm) |
| C1 | 93.7 | 98.1 | 97.0 | 103.2 |
| C2 | 73.0 | 75.5 | ||
| C3 | 74.3 | 77.3 | ||
| C4 | 70.9 | 70.7 | ||
| C5 | 62.4 | 66.7 |
Table 2: One-Bond 13C-13C Coupling Constants (¹JCC)
The magnitude of the one-bond coupling constant between C1 and C2 (¹J(C1,C2)) can provide information about the conformation.
| Coupling Constant | Typical Value (Hz) |
| ¹J(C1,C2) | 40 - 50 |
Note: Specific values for L-xylose may vary slightly depending on experimental conditions. The range is based on typical values for aldopyranosides.
Visualizations
Experimental Workflow for 13C NMR Analysis
Caption: Workflow for 13C NMR analysis of this compound.
Logical Relationship of L-Xylose Tautomers in Solution
Caption: Equilibrium between L-Xylose tautomers in solution.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 13C–13C spin-coupling constants in crystalline 13C-labeled saccharides: conformational effects interrogated by solid-state 13C NMR spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. osti.gov [osti.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
Application Note & Protocol: Analysis of 13C Labeled Sugars by Liquid Chromatography-Mass Spectrometry (LC-MS)
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide for the quantitative analysis of 13C labeled sugars using Liquid Chromatography-Mass Spectrometry (LC-MS). It includes comprehensive experimental protocols, data presentation guidelines, and visual representations of key workflows and metabolic pathways. This methodology is crucial for metabolic flux analysis (MFA), enabling the study of cellular metabolism and the effects of drug candidates on metabolic pathways.[1][2][3][4][5]
Introduction
Stable isotope labeling with 13C-sugars, followed by LC-MS analysis, is a powerful technique to trace the metabolic fate of glucose and other sugars through various cellular pathways. This approach, often referred to as 13C-Metabolic Flux Analysis (13C-MFA), allows for the quantification of the flow of carbon atoms through metabolic networks, providing critical insights into cellular physiology and disease states. Applications range from understanding basic cellular metabolism in microorganisms to studying metabolic reprogramming in cancer cells and the impact of therapeutic interventions.
This application note details the necessary steps for sample preparation, LC-MS analysis, and data interpretation for 13C labeled sugar analysis.
Experimental Workflow
The overall experimental workflow for analyzing 13C labeled sugars by LC-MS is depicted below. It encompasses cell culture with 13C labeled substrates, metabolite extraction, LC-MS analysis, and data processing to determine isotopic enrichment and metabolic fluxes.
Caption: Experimental workflow for 13C labeled sugar analysis.
Experimental Protocols
Cell Culture and Labeling
A common approach involves culturing cells in a medium where the primary glucose source is replaced with uniformly labeled [U-13C]-glucose.
-
Cell Seeding: Plate cells, such as HEK293FT, at a suitable density (e.g., 3 million cells per 100 mm dish) and allow them to adhere overnight.
-
Labeling Medium: Replace the standard culture medium with a glucose-free medium supplemented with a known concentration of [U-13C]-glucose (e.g., 11 mM). For glutamine tracing, a glutamine-free medium supplemented with [U-13C]-glutamine can be used.
-
Incubation: Culture the cells in the labeling medium for a specific duration (e.g., time-course experiments at 8, 12, 24, 48, and 72 hours) to allow for the incorporation of 13C into various metabolites.
Metabolite Extraction
The goal of this step is to efficiently extract intracellular metabolites while quenching enzymatic activity.
-
Quenching: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled extraction solvent, such as 80% methanol, to the culture dish and place it on dry ice to immediately halt metabolic activity.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Protein Precipitation: Vortex the samples and incubate them at a low temperature (e.g., -80°C for >15 minutes) to precipitate proteins.
-
Clarification: Centrifuge the samples at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new tube. A second centrifugation step can be performed to ensure the complete removal of insoluble debris.
-
Drying: Dry the extracted metabolites under a stream of nitrogen or using a vacuum concentrator. The dried extracts can be stored at -80°C until LC-MS analysis.
Optional: Derivatization for Neutral Sugars
For certain applications, derivatization of neutral monosaccharides with 1-phenyl-3-methyl-5-pyrazolone (PMP) can improve their chromatographic resolution.
LC-MS Analysis
The following tables summarize typical LC-MS parameters for the analysis of 13C labeled sugars and related metabolites. These parameters may require optimization based on the specific instrument and application.
Liquid Chromatography Conditions
Hydrophilic Interaction Liquid Chromatography (HILIC) is commonly used for the separation of polar metabolites like sugars.
| Parameter | Typical Value |
| Column | XBridge Amide (100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 20 mM Ammonium Acetate, 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile, pH 9.45 |
| Mobile Phase B | 100% Acetonitrile |
| Flow Rate | 0.45 mL/min |
| Column Temperature | Ambient or controlled (e.g., 25°C) |
| Injection Volume | 5-20 µL |
Table 1: Typical Liquid Chromatography Parameters.
A representative LC gradient is provided below:
| Time (min) | % Mobile Phase B |
| 0.0 | 95.0 |
| 2.0 | 95.0 |
| 3.0 | 85.0 |
| 5.0 | 85.0 |
| 6.0 | 80.0 |
| 8.0 | 80.0 |
| 9.0 | 75.0 |
| 10.0 | 75.0 |
| 11.0 | 70.0 |
| 12.0 | 70.0 |
| 13.0 | 50.0 |
| 15.0 | 50.0 |
| 16.0 | 0.0 |
| 17.5 | 0.0 |
| 18.0 | 95.0 |
| 21.0 | 95.0 (Equilibration) |
Table 2: Example Liquid Chromatography Gradient.
Mass Spectrometry Conditions
Tandem mass spectrometry (MS/MS) is typically used for the sensitive and specific quantification of isotopologues.
| Parameter | Typical Setting |
| Mass Spectrometer | Triple Quadrupole (e.g., AB SCIEX 6500 QTRAP) or High-Resolution MS |
| Ionization Mode | Negative Ion Electrospray (ESI-) |
| Scan Type | Scheduled Multiple Reaction Monitoring (MRM) |
| Detection Window | 120 seconds |
| Internal Standard | 13C-1-lactate can be used as an internal standard. |
Table 3: Typical Mass Spectrometry Parameters.
Data Presentation and Analysis
Quantitative Data Summary
The quantification of each isotopologue is achieved by calculating the ratio of its peak area to the peak area of an internal standard. The results can be presented as the percentage of heavy labeling compared to the total cellular abundance of the analyte and the absolute amount of each isotopologue.
| Analyte | Isotopologue | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |
| Glucose | M+0 (12C) | 8.5 | 179.1 | 89.0 |
| M+6 (13C6) | 8.5 | 185.1 | 92.0 | |
| Fructose-6-Phosphate | M+0 (12C) | 9.2 | 259.0 | 97.0 |
| M+6 (13C6) | 9.2 | 265.0 | 99.0 | |
| Lactate | M+0 (12C) | 4.1 | 89.0 | 43.0 |
| M+3 (13C3) | 4.1 | 92.0 | 45.0 |
Table 4: Example MRM transitions for selected metabolites. (Note: These are representative values and should be optimized for the specific instrument).
Metabolic Pathway Visualization
The incorporation of 13C from glucose into downstream metabolites can be visualized to understand pathway activity. The diagram below illustrates the flow of 13C atoms from uniformly labeled glucose through glycolysis and into the TCA cycle.
Caption: 13C labeling from glucose into the TCA cycle.
This diagram illustrates how fully labeled 13C6-glucose is metabolized to 13C3-pyruvate. Pyruvate can then enter the TCA cycle via two main routes: through pyruvate dehydrogenase (PDH) to form 13C2-acetyl-CoA, or through pyruvate carboxylase (PC) to form 13C3-oxaloacetate, leading to different labeling patterns in TCA cycle intermediates.
Conclusion
The LC-MS based analysis of 13C labeled sugars is an indispensable tool in metabolic research. The protocols and methods outlined in this application note provide a robust framework for researchers to quantify metabolic fluxes and gain a deeper understanding of cellular metabolism. Careful optimization of each step, from sample preparation to data analysis, is critical for obtaining accurate and reproducible results.
References
- 1. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. youtube.com [youtube.com]
Unraveling the Pentose Phosphate Pathway: Applications of L-Xylose-1-¹³C in Metabolic Research
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Advanced Metabolic Tracers Inc. today released detailed application notes and protocols on the use of L-Xylose-1-¹³C for studying the pentose phosphate pathway (PPP). This release is aimed at researchers, scientists, and drug development professionals seeking to elucidate complex metabolic networks, particularly in the context of microbial engineering and disease research. The use of stable isotope tracers like L-Xylose-1-¹³C provides a powerful tool for quantifying intracellular metabolic fluxes, offering critical insights into cellular physiology.[1][2][3]
The pentose phosphate pathway is a fundamental component of cellular metabolism, responsible for generating essential precursors for nucleotide and aromatic amino acid synthesis, as well as providing reducing equivalents in the form of NADPH for various biosynthetic reactions and combating oxidative stress.[4] L-Xylose, a five-carbon sugar, can be metabolized and enter the PPP, making its isotopically labeled form, L-Xylose-1-¹³C, an ideal tracer to probe the dynamics of this pathway.[2] By tracking the fate of the ¹³C label through various metabolic intermediates, researchers can gain a quantitative understanding of the flux through different branches of the PPP and its interplay with other central metabolic pathways like glycolysis.
Application Notes
The primary application of L-Xylose-1-¹³C is in ¹³C-Metabolic Flux Analysis (¹³C-MFA), a technique used to quantify the rates (fluxes) of intracellular metabolic reactions. When cells are cultured with L-Xylose-1-¹³C as a carbon source, the ¹³C label is incorporated into various metabolites. The specific labeling patterns in these metabolites, particularly in proteinogenic amino acids, can be measured using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This data, in conjunction with a stoichiometric model of cellular metabolism, allows for the precise calculation of metabolic fluxes.
Key applications include:
-
Metabolic Engineering of Microorganisms: Understanding the native metabolic response to xylose is crucial for engineering microbes like Saccharomyces cerevisiae and Clostridium acetobutylicum to efficiently convert this pentose sugar from lignocellulosic biomass into biofuels and other valuable chemicals. ¹³C-MFA with L-Xylose-1-¹³C can identify bottlenecks in the PPP and guide genetic modifications to optimize production.
-
Studying Disease Metabolism: Alterations in PPP flux are implicated in various diseases, including cancer. The pathway provides rapidly proliferating cancer cells with precursors for nucleotide synthesis and NADPH to counteract oxidative stress. L-Xylose-1-¹³C can be used in preclinical models to study these metabolic alterations and evaluate the efficacy of drugs targeting the PPP.
-
Elucidating Novel Metabolic Pathways: The use of ¹³C-labeled substrates has been instrumental in discovering and characterizing novel metabolic pathways. For instance, studies using [1-¹³C]xylose have helped to identify and quantify the flux through the phosphoketolase pathway as an alternative route for xylose catabolism in some bacteria.
Quantitative Data Summary
The following tables summarize quantitative data from studies that have utilized ¹³C-labeled xylose to investigate metabolic fluxes.
Table 1: Metabolic Fluxes in Saccharomyces cerevisiae on Glucose vs. Xylose
| Metabolic Pathway | Flux on Glucose (normalized) | Flux on Xylose (normalized) | Reference |
| Non-oxidative PPP | Low | High (>10x increase) | |
| Oxidative PPP | Low | Low |
Table 2: Xylose Catabolic Flux Distribution in Clostridium acetobutylicum
| Xylose Concentration | Pentose Phosphate Pathway Flux | Phosphoketolase Pathway Flux | Reference |
| 10 g/L | 85% | 15% | |
| 20 g/L | 60% | 40% |
Experimental Protocols
Protocol 1: ¹³C-Labeling Experiment for Metabolic Flux Analysis
This protocol outlines the general steps for conducting a ¹³C-labeling experiment using L-Xylose-1-¹³C.
1. Strain Cultivation:
- Cultivate the microbial strain of interest in a minimal medium containing a non-labeled carbon source until it reaches the mid-exponential growth phase.
- For anaerobic cultures, ensure the medium is sparged with an inert gas like nitrogen and maintained in an anaerobic chamber.
2. Isotopic Labeling:
- Inoculate a fresh culture in a minimal medium where the primary carbon source is replaced with a known concentration of L-Xylose-1-¹³C (e.g., 20 g/L).
- To achieve isotopic steady state, it may be necessary to subculture the cells into the same labeled medium.
3. Cell Harvesting and Metabolite Extraction:
- Harvest the cells during the mid-exponential growth phase by centrifugation.
- Quench metabolic activity rapidly, for example, by using cold methanol.
- Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of chloroform, methanol, and water).
4. Sample Preparation for GC-MS Analysis:
- Dry the metabolite extracts.
- Derivatize the dried extracts to make the metabolites volatile for GC-MS analysis. A common method involves methoximation followed by silylation.
5. GC-MS Analysis:
- Analyze the derivatized samples using a GC-MS system to determine the mass isotopomer distributions of key metabolites, particularly proteinogenic amino acids.
6. Data Analysis and Flux Calculation:
- Use the measured mass isotopomer distributions and a metabolic network model to calculate the intracellular fluxes using software designed for ¹³C-MFA.
Visualizations
The following diagrams illustrate the key pathways and workflows involved in using L-Xylose-1-¹³C for studying the pentose phosphate pathway.
Caption: The Pentose Phosphate Pathway and its connection to Xylose metabolism.
Caption: Workflow for ¹³C-Metabolic Flux Analysis using L-Xylose-1-¹³C.
References
- 1. Using multiple tracers for 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xylose-1-13C | CAS#:70849-21-7 | Chemsrc [chemsrc.com]
- 4. Evidence for transketolase-like TKTL1 flux in CHO cells based on parallel labeling experiments and 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Probing (SIP) with L-xylose-1-¹³C in Soil Microbiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing Stable Isotope Probing (SIP) with L-xylose-1-¹³C to investigate the metabolic activity of soil microbial communities. This powerful technique allows for the identification of microorganisms that actively consume xylose, a key component of hemicellulose, thereby offering insights into carbon cycling, soil health, and potential enzymatic activities relevant to biofuel production and drug discovery.
Introduction to Stable Isotope Probing (SIP)
Stable Isotope Probing (SIP) is a powerful molecular technique used to identify microorganisms in a complex environment that are actively metabolizing a specific substrate.[1] The core principle of SIP involves introducing a substrate enriched with a stable isotope, such as ¹³C or ¹⁵N, into an environmental sample.[1][2] Microorganisms that consume the labeled substrate incorporate the heavy isotope into their cellular macromolecules, such as DNA, RNA, or proteins.[2][3]
By separating the "heavy" labeled macromolecules from the "light" unlabeled ones using techniques like isopycnic centrifugation, researchers can identify the specific microbial taxa that are actively involved in the metabolism of the substrate of interest. This method provides a direct link between metabolic function and microbial identity within a complex community without the need for cultivation.
Principle of L-xylose-1-¹³C SIP in Soil
In the context of soil microbiology, SIP with L-xylose-1-¹³C is employed to pinpoint the specific microorganisms responsible for the degradation of xylose. Xylose is a primary constituent of hemicellulose, a major component of plant biomass. Understanding which microbes metabolize xylose is crucial for comprehending carbon cycling in terrestrial ecosystems. The workflow for a typical DNA-SIP experiment is illustrated below.
Applications in Research and Drug Development
-
Functional Microbial Ecology: Identifying the key microbial players in lignocellulose degradation and carbon turnover in soil ecosystems.
-
Biofuel Research: Discovering novel microorganisms and enzymes with high efficiency in breaking down hemicellulose for the production of biofuels.
-
Agriculture: Understanding how different agricultural practices, such as tillage, affect the microbial communities responsible for processing crop residues.
-
Drug Discovery: Screening for microorganisms that produce novel bioactive compounds during the metabolism of specific substrates.
Experimental Protocols
The following protocols are based on methodologies described in the scientific literature, particularly the study by Pepe-Ranney et al. (2016), which investigated the microbial assimilation of xylose in soil.
Soil Microcosm Setup
-
Soil Collection: Collect soil samples from the desired location. It is recommended to remove the top layer of litter and sample from a consistent depth. Sieve the soil to remove roots and large debris.
-
Amendment Preparation: Prepare a complex amendment that represents plant-derived organic matter. A typical amendment by mass might contain:
-
Cellulose: 38%
-
Lignin: 23%
-
L-xylose-1-¹³C: 20% (or unlabeled xylose for control)
-
Arabinose: 3%
-
Galactose: 1%
-
Glucose: 1%
-
Mannose: 0.5%
-
Amino Acids: 10.6%
-
Basal Salt Mixture: 2.9%
-
-
Microcosm Assembly:
-
Distribute a known quantity of soil (e.g., 10 g) into individual microcosms (e.g., 125 mL serum bottles).
-
Add the prepared amendment to the soil. Ensure a homogenous mixture.
-
Adjust the moisture content to a desired level (e.g., 50% water-holding capacity).
-
Set up control microcosms with an identical amendment containing unlabeled L-xylose.
-
-
Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 25°C). The incubation time can vary depending on the research question, with sampling points at different intervals (e.g., 1, 3, 7, 14, and 30 days).
DNA Extraction and Isopycnic Centrifugation
-
DNA Extraction: At each sampling point, extract total DNA from the soil samples using a commercially available kit or a standard protocol.
-
Gradient Buffer Preparation: Prepare a Cesium Chloride (CsCl) gradient buffer with an initial density of approximately 1.72 g/mL.
-
Ultracentrifugation:
-
Add the extracted DNA to the CsCl gradient buffer in ultracentrifuge tubes.
-
Centrifuge at high speed (e.g., 177,000 x g) for a prolonged period (e.g., 48 hours) at a constant temperature (e.g., 20°C). This separates DNA molecules based on their buoyant density. ¹³C-labeled DNA will be denser and form a band lower in the tube than unlabeled ¹²C-DNA.
-
-
Fractionation:
-
Carefully fractionate the gradient by collecting small, sequential volumes from the bottom of the centrifuge tube.
-
Measure the refractive index of each fraction to determine its buoyant density.
-
Precipitate the DNA from each fraction using polyethylene glycol and ethanol.
-
Wash the DNA with 70% ethanol and resuspend it in sterile water.
-
Analysis of DNA Fractions
-
DNA Quantification: Quantify the amount of DNA in each fraction using a fluorescent dye-based assay.
-
PCR Amplification: Amplify a phylogenetic marker gene, such as the 16S rRNA gene for bacteria and archaea, from the DNA in each fraction.
-
High-Throughput Sequencing: Sequence the amplicons from each fraction using a next-generation sequencing platform.
-
Data Analysis:
-
Process the sequencing data to identify Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Compare the distribution of OTUs/ASVs across the density gradients of the ¹³C-labeled and control microcosms.
-
Taxa that are significantly more abundant in the "heavy" fractions of the ¹³C-labeled samples are identified as the active xylose consumers.
-
The central dogma of molecular biology as it applies to SIP is visualized below, showing the flow of the stable isotope from the substrate into the organism's macromolecules.
Data Presentation
The following tables summarize quantitative data from a DNA-SIP study investigating the metabolism of ¹³C-xylose in soil.
¹³C-Xylose Mineralization and Retention in Soil
| Time (Days) | ¹³C Remaining in Soil (%) |
| 1 | ~35% |
| 30 | 29% |
Data indicates that approximately 65% of the added xylose was respired within the first day.
Microbial Taxa Incorporating ¹³C from Xylose
| Time (Days) | Dominant Phyla of ¹³C-Xylose Responders | Number of Responder OTUs |
| 1 | Firmicutes | ~20 |
| 3 | Bacteroidetes | ~25 |
| 7 | Actinobacteria | ~10 |
| 30 | Proteobacteria | <5 |
The temporal succession of microbial groups assimilating ¹³C from xylose suggests a dynamic process, potentially involving different trophic levels.
Total Operational Taxonomic Units (OTUs) Identified as ¹³C-Xylose Responders
| Phylum | Number of Responder OTUs |
| Actinobacteria | 10 |
| Bacteroidetes | 15 |
| Firmicutes | 18 |
| Proteobacteria | 6 |
A total of 49 OTUs were identified as xylose responders in this particular study.
Concluding Remarks
Stable Isotope Probing with L-xylose-1-¹³C is an invaluable tool for elucidating the functional roles of microorganisms in soil ecosystems. The protocols and data presented here provide a framework for designing and interpreting SIP experiments aimed at understanding xylose metabolism. By identifying the key microbial players, this technique opens avenues for applications in sustainable agriculture, biofuel production, and the discovery of novel natural products.
References
Troubleshooting & Optimization
Common issues in 13C labeling experiments and how to solve them.
Welcome to the technical support center for 13C labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the experimental and computational aspects of 13C-based metabolic analysis.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your 13C labeling experiments.
Issue 1: Poor Fit Between Simulated and Measured Labeling Data
A common and critical issue in 13C Metabolic Flux Analysis (13C-MFA) is a high sum of squared residuals (SSR), indicating a significant discrepancy between the model-simulated and experimentally measured isotopic labeling data. An acceptable fit is fundamental to the credibility of the estimated metabolic fluxes.[1]
Question: My 13C-MFA results show a poor fit. What are the potential causes and how can I troubleshoot this?
Answer: A poor model fit can arise from several sources, ranging from an incomplete metabolic model to analytical errors. Below is a step-by-step guide to diagnose and resolve the issue.
Troubleshooting Workflow for Poor Model Fit
References
Technical Support Center: Correcting for Natural 13C Abundance in Mass Spectrometry Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately correcting for the natural abundance of ¹³C in mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to correct for natural ¹³C abundance in mass spectrometry data?
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also referred to as a Mass Distribution Vector (MDV), represents the fractional abundance of each isotopologue of a molecule. Isotopologues are molecules that share the same chemical formula but differ in their isotopic composition. For a molecule with a specific number of carbon atoms, there will be a series of mass isotopologues: M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), and so on. The MID is a vector that presents the relative abundances of each of these isotopologues, and the sum of all these fractional abundances is 1.
Q3: How do the natural abundances of other elements in my sample affect the ¹³C correction?
A3: Other elements present in the molecule of interest and any derivatizing agents (e.g., silicon in TMS derivatives) also have naturally occurring stable isotopes (e.g., ²⁹Si, ³⁰Si, ¹⁷O, ¹⁸O, ²H). These isotopes also contribute to the M+1, M+2, etc., peaks in the mass spectrum. A robust natural abundance correction algorithm must account for the isotopic distributions of all elements in the analyzed molecule or fragment to ensure accurate results.
Q4: Can a single correction factor be applied to all metabolites?
A4: No, the correction for natural ¹³C abundance is specific to the elemental formula of each metabolite or fragment ion being analyzed. Different molecules have different numbers of carbon atoms and other elements, leading to unique mass isotopomer distributions. Therefore, a separate correction must be calculated for each specific chemical formula.
Troubleshooting Guide
Problem 1: After correction, some of my isotopologue abundances are negative.
-
Possible Cause: Inaccurate measurement of the raw mass isotopomer distribution. This can be due to low signal-to-noise ratios, incorrect peak integration, or improper background subtraction.
-
Solution:
-
Review your raw spectral data to ensure accurate peak integration and background subtraction.
-
Verify that your mass spectrometer is properly tuned and providing a sufficient signal-to-noise ratio, especially for low-abundance isotopologues.
-
An underestimation of a mass isotopomer peak in the raw data can lead to overcompensation by the correction algorithm, resulting in negative values.
-
Problem 2: The ¹³C enrichment in my labeled samples appears unexpectedly low after correction.
-
Possible Cause 1: Incomplete labeling of the ¹³C tracer.
-
Solution 1: If possible, verify the isotopic purity of your labeled tracer.
-
Possible Cause 2: Metabolic dilution from endogenous unlabeled pools.
-
Solution 2: This may be a biological effect. Consider your experimental design and whether significant unlabeled pools of the metabolite or its precursors are expected.
Problem 3: The corrected data shows high variability between replicates.
-
Possible Cause 1: Inconsistent sample preparation or derivatization.
-
Solution 1: Review your sample preparation and derivatization protocols to ensure consistency across all replicates.
-
Possible Cause 2: Instrument instability.
-
Solution 2: Check the stability of your mass spectrometer by running a standard to ensure consistent performance.
Experimental Protocols
Generic Protocol for ¹³C Labeling and Natural Abundance Correction
-
Sample Preparation and MS Analysis:
-
Culture cells or organisms in media containing the ¹³C-labeled substrate. Include a control group with unlabeled media.
-
Harvest the cells and extract the metabolites of interest.
-
If necessary for GC-MS analysis, derivatize the metabolites (e.g., using MSTFA with 1% TMCS for silylation).
-
Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for your metabolites of interest.
-
-
Data Extraction:
-
For each metabolite, extract the peak areas or ion counts for each mass isotopologue (M+0, M+1, M+2, etc.).
-
Normalize these values to obtain the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities for that metabolite. This gives you the measured Mass Isotopomer Distribution (MID).
-
-
Natural Abundance Correction:
-
Use a dedicated software tool for correction. Several open-source options are available, such as IsoCor, Corna, AccuCor, ICT, and PolyMID-Correct.
-
Input Requirements for Software:
-
The raw (measured) MID of your metabolite.
-
The complete elemental formula of the metabolite or the analyzed fragment, including any atoms added during derivatization.
-
The natural isotopic abundances of all elements in the formula.
-
-
The software will then use a matrix-based method to calculate and subtract the contribution of naturally occurring isotopes, providing the corrected MID that reflects the true ¹³C enrichment from your labeling experiment.
-
Data Presentation
Table 1: Natural Abundance of Stable Isotopes for Common Elements in Metabolomics.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.9 |
| ¹³C | 1.1 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Nitrogen | ¹⁴N | 99.63 |
| ¹⁵N | 0.37 | |
| Oxygen | ¹⁶O | 99.76 |
| ¹⁷O | 0.04 | |
| ¹⁸O | 0.20 | |
| Sulfur | ³²S | 95.02 |
| ³³S | 0.75 | |
| ³⁴S | 4.21 | |
| ³⁶S | 0.02 | |
| Silicon | ²⁸Si | 92.23 |
| ²⁹Si | 4.68 | |
| ³⁰Si | 3.09 |
Source: Data compiled from various sources.
Mandatory Visualization
References
Troubleshooting low incorporation of L-xylose-1-13C in cell cultures.
This guide provides comprehensive troubleshooting advice, protocols, and technical information for researchers using L-xylose-1-13C in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common initial checks for low this compound incorporation?
A: When encountering low incorporation, start with the most straightforward checks of your experimental setup. First, verify cell health and viability; stressed or dying cells will have compromised metabolic activity. Ensure the this compound reagent is correctly weighed, dissolved, and added to the medium at the intended final concentration. Finally, confirm that the incubation time was sufficient, as incorporation is a time-dependent process. A pilot time-course experiment is often recommended to establish optimal labeling duration for your specific cell line.[1]
Q2: How do cell viability and confluency affect label incorporation?
A: Cell health is critical for active metabolism. Only viable, proliferating cells will efficiently transport and metabolize nutrients. It is recommended to perform labeling on cultures that are in the exponential growth phase, typically between 70-80% confluency at the time of harvest. Overly confluent or sparse cultures can exhibit altered metabolic states, affecting nutrient uptake and pathway fluxes. Always perform a cell viability count (e.g., using trypan blue) before starting a labeling experiment.
Q3: Could the this compound reagent or culture medium be the issue?
A: Yes. Ensure the isotopic purity and chemical integrity of the this compound. If possible, verify the compound via mass spectrometry. More commonly, issues can arise from the culture medium itself. For efficient labeling, it is crucial to use a medium that does not contain unlabeled ("light") xylose. Furthermore, using dialyzed fetal bovine serum (FBS) can be important, as standard FBS contains small molecules, including unlabeled sugars and amino acids, that can compete with the labeled tracer and dilute the isotopic enrichment.[2][3]
Q4: My cells are healthy, but incorporation is still low. What metabolic factors should I consider?
A: Several metabolic factors can limit L-xylose incorporation:
-
Transport: L-xylose, like D-xylose, likely enters the cell via glucose transporters.[4] High concentrations of glucose in the medium can competitively inhibit L-xylose uptake. Consider reducing the glucose concentration in your labeling medium, but be aware this can also alter cell metabolism.
-
Metabolic Fate: Unlike D-xylose, L-xylose is not a primary metabolite in mammalian cells.[5] Its main incorporation routes are into the glycosaminoglycan (GAG) linkage region and potentially through pathways that can intersect with the pentose phosphate pathway (PPP).
-
Enzyme Activity: The key enzyme for initiating GAG synthesis is xylosyltransferase, which attaches xylose to a serine residue on a proteoglycan core protein. The expression level and activity of this enzyme can vary significantly between cell types and culture conditions, directly impacting incorporation efficiency.
Q5: How can I optimize the labeling concentration and incubation time?
A: Optimization is cell-line and experiment-specific. It is highly recommended to perform pilot experiments to determine the optimal conditions.
-
Concentration: Test a range of this compound concentrations. While a higher concentration can increase uptake, excessive levels might induce metabolic changes or cytotoxicity.
-
Time Course: Harvest cells at multiple time points (e.g., 12, 24, 48, 72 hours) to find the point where incorporation reaches a plateau. This indicates the time required to achieve a steady-state labeling of the target molecules.
Optimization & Performance Data
The following table provides hypothetical data illustrating how different experimental conditions can influence the incorporation of a ¹³C-labeled pentose like L-xylose. Actual results will vary based on the specific cell line and experimental design.
| Cell Line | L-Xylose-1-¹³C Conc. (mM) | Glucose Conc. (mM) | Incubation Time (h) | Serum Type | Relative ¹³C Incorporation (%) |
| CHO-K1 | 1 | 25 | 48 | Standard FBS | 15 |
| CHO-K1 | 1 | 5 | 48 | Standard FBS | 45 |
| CHO-K1 | 1 | 5 | 48 | Dialyzed FBS | 70 |
| HT-29 | 1 | 25 | 48 | Standard FBS | 10 |
| HT-29 | 1 | 5 | 48 | Dialyzed FBS | 35 |
| HT-29 | 1 | 5 | 72 | Dialyzed FBS | 50 |
Key Experimental Protocols
Protocol: General L-Xylose-1-¹³C Labeling in Adherent Mammalian Cells
This protocol provides a general framework for metabolic labeling. Optimization is crucial for each specific experimental context.
Materials and Reagents:
-
Adherent mammalian cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
L-Xylose-1-¹³C
-
Custom labeling medium: Glucose-free and xylose-free medium base
-
Sterile Phosphate-Buffered Saline (PBS), ice-cold
-
Cell harvesting reagents (e.g., Trypsin-EDTA)
-
Sterile culture plates/flasks
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency by the end of the labeling period. Allow cells to adhere and grow for approximately 24 hours in their standard complete culture medium.
-
Preparation of Labeling Medium:
-
Prepare the custom medium base according to the manufacturer's instructions.
-
Supplement with dFBS to the desired final concentration (e.g., 10%).
-
Add L-xylose-1-¹³C to the desired final concentration (e.g., 1 mM). Ensure it is fully dissolved.
-
Optional: Add a controlled, lower amount of unlabeled glucose if required for cell viability (e.g., 5 mM).
-
Warm the prepared labeling medium to 37°C.
-
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cell monolayer once with sterile, room-temperature PBS to remove residual unlabeled nutrients.
-
Aspirate the PBS and immediately add the pre-warmed L-xylose-1-¹³C labeling medium.
-
-
Incubation: Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO₂) for the predetermined optimal labeling period (e.g., 48 hours).
-
Cell Harvest:
-
Aspirate the labeling medium.
-
Place the culture plate on ice and wash the cells twice with ice-cold PBS to quench metabolic activity and remove unincorporated label.
-
Harvest the cells using your standard method (e.g., add trypsin, neutralize, and transfer to a conical tube).
-
Centrifuge the cell suspension to pellet the cells.
-
Aspirate the supernatant and wash the cell pellet once more with ice-cold PBS.
-
-
Downstream Processing: The final cell pellet can be stored at -80°C or used immediately for metabolite extraction, glycan analysis, or other downstream mass spectrometry-based applications.
Visual Guides: Workflows and Pathways
Troubleshooting Workflow
This diagram outlines a logical sequence of steps to diagnose the cause of low L-xylose-1-¹³C incorporation.
Simplified Metabolic Fate of L-Xylose
This diagram illustrates the primary metabolic destination for exogenous xylose in mammalian cells, which is the initiation of glycosaminoglycan (GAG) synthesis.
Experimental Workflow Diagram
This flowchart visualizes the key stages of a ¹³C labeling experiment, from initial cell culture to final sample preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing analytical variability in HPLC analysis of sugars.
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of sugars. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize analytical variability and achieve robust, reproducible results in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of analytical variability in HPLC sugar analysis? A1: Analytical variability in HPLC sugar analysis can stem from several factors. The most common sources include inconsistencies in mobile phase preparation, temperature fluctuations, improper sample preparation, column degradation, and instrument-related issues such as unstable flow rates or detector drift.[1][2][3] Maintaining tight control over these parameters is crucial for reproducible results.
Q2: How critical is mobile phase composition and preparation? A2: The mobile phase composition is extremely critical. In reversed-phase chromatography, even a 1% error in the organic solvent concentration can alter retention times by 5% to 15%.[2] For sugar analysis, the ratio of acetonitrile to water significantly impacts the retention and resolution of carbohydrates.[4] An increase in water content typically causes sugars to elute faster. It is essential to prepare the mobile phase accurately, preferably gravimetrically, and to ensure it is thoroughly degassed to prevent air bubbles in the system. Using volatile components like formic acid or ammonia can also lead to pH shifts over time due to evaporation, affecting retention.
Q3: Why is temperature control so important for sugar analysis? A3: Temperature control is vital for several reasons. Changes in ambient or column temperature can significantly affect retention times. For sugar analysis specifically, elevated temperatures (e.g., around 80°C) can prevent the separation of anomers (different structural forms of the same sugar), which can otherwise lead to split or broad peaks. Higher temperatures can also improve peak efficiency and resolution. A stable column oven is necessary to maintain thermal consistency throughout the analysis. Refractive Index Detectors (RID), commonly used for sugar analysis, are also highly sensitive to temperature changes.
Q4: What are the best practices for sample preparation to minimize variability? A4: Proper sample preparation is key to protecting the column and ensuring accurate quantification.
-
Filtration: Always filter samples before injection to remove particulates that can block column frits or instrument components.
-
Dilution: Dilute samples to an appropriate concentration to avoid column overload, which can cause peak tailing and fronting.
-
Solvent Compatibility: Whenever possible, dissolve or dilute your sample in a solvent with the same composition as the initial mobile phase to prevent peak shape distortion.
-
Matrix Effects: Complex sample matrices can interfere with sugar analysis. Techniques like Solid-Phase Extraction (SPE) can be used to clean up samples by removing interfering components like fats or proteins.
Q5: How can I prolong the life of my column and ensure its performance? A5: Column health is central to reproducible chromatography.
-
Guard Columns: Use a guard column, especially when working with complex samples, to protect the analytical column from strongly adsorbed matrix components.
-
Proper Storage: Store the column according to the manufacturer's instructions when not in use.
-
Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a run.
-
Column Washing: After analyzing complex samples, flush the column with a strong solvent to remove any accumulated contaminants.
Q6: What is mutarotation and how does it affect sugar analysis? A6: Mutarotation is the interconversion between the alpha (α) and beta (β) anomeric forms of reducing sugars in solution. This process can be slow compared to the speed of a chromatographic separation, resulting in split or broadened peaks for a single sugar. To avoid this, HPLC methods for sugars often use elevated temperatures and/or high pH conditions to accelerate the interconversion, causing the two forms to collapse into a single, sharp peak.
Troubleshooting Guide
This guide addresses specific issues you may encounter during HPLC analysis of sugars.
Issue 1: Retention Time Drifting or Shifting
Q: My retention times are consistently shifting from one injection to the next. What is causing this and how can I fix it? A: Retention time (RT) drift is a common issue that makes peak identification unreliable. The causes can be traced to the mobile phase, the column, or the HPLC instrument itself.
Troubleshooting Steps:
-
Check the Mobile Phase:
-
Composition: Ensure the mobile phase is prepared fresh and accurately. Evaporation of the more volatile organic component (e.g., acetonitrile) can change the solvent ratio and increase retention times.
-
Degassing: Air bubbles in the system can cause pump instability and fluctuating RTs. Degas the mobile phase and purge the pump.
-
pH Stability: If using buffers or additives, ensure they are stable and have not changed pH due to absorption of CO₂ or evaporation.
-
-
Verify Column Conditions:
-
Temperature: Confirm that the column oven temperature is stable. Fluctuations in temperature are a direct cause of RT shifts.
-
Equilibration: The column may not be fully equilibrated between runs, especially with gradient methods. Increase the equilibration time to ensure the column returns to initial conditions before the next injection.
-
-
Inspect the HPLC System:
-
Flow Rate: Check for leaks in the system (fittings, pump seals), as this can lead to a lower, inconsistent flow rate. Worn pump seals or malfunctioning check valves can also alter the flow rate and affect retention.
-
Pump Performance: Verify that the pump is delivering a consistent and accurate flow rate.
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
Q: My sugar peaks are tailing (asymmetrical with a drawn-out end). What should I investigate? A: Peak tailing is often caused by secondary interactions between the analyte and the column's stationary phase, or issues outside the column.
Troubleshooting Steps:
-
Column-Related Issues:
-
Contamination: The column or guard column may be contaminated with strongly retained matrix components. Replace the guard column or flush the analytical column with a strong solvent.
-
Active Sites: For basic analytes, interactions with acidic silanol groups on the silica packing can cause tailing. Ensure the mobile phase pH is appropriate.
-
Column Void: A void or channel may have formed at the column inlet. Reversing and washing the column might help, but replacement is often necessary.
-
-
Method and Sample Issues:
-
Column Overload: Injecting too much sample (either in concentration or volume) can lead to tailing. Try diluting the sample or reducing the injection volume.
-
Co-elution: An interfering compound may be co-eluting with your peak of interest, appearing as a shoulder or tail. Adjusting the mobile phase composition may resolve the two peaks.
-
-
Extra-Column Effects:
-
Dead Volume: Excessive tubing length or use of tubing with a large internal diameter between the column and detector can cause peak broadening and tailing.
-
Q: My peaks are split into two. What is the likely cause? A: Split peaks can be caused by a disrupted flow path or issues with sample injection.
-
Blocked Frit/Column: A partially blocked column inlet frit can distort the sample band, leading to a split peak.
-
Injection Issues: An issue with the injector rotor seal can cause peak splitting. Using a sample solvent that is much stronger (less polar) than the mobile phase can also cause peak distortion.
-
Anomer Separation: For reducing sugars, incomplete collapse of α and β anomers can result in split or broad peaks. Increasing the column temperature can often resolve this.
Issue 3: Poor Resolution or No Separation
Q: I am not able to separate two of my key sugars. How can I improve the resolution? A: Improving resolution requires optimizing the chromatographic conditions to increase the separation between peaks or decrease their width.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Acetonitrile/Water Ratio: The ratio of acetonitrile to water is a powerful tool for adjusting selectivity in sugar analysis. Increasing the acetonitrile concentration generally increases retention time and can improve the resolution between adjacent peaks.
-
Flow Rate: Decreasing the flow rate can increase efficiency and improve resolution, though it will also increase the analysis time.
-
-
Adjust Temperature:
-
Temperature can alter selectivity. Experiment with different column temperatures to see if the separation of critical pairs improves.
-
-
Change the Column:
-
If optimization fails, the column chemistry may not be suitable for your specific separation. Consider a column with a different stationary phase or particle size. Newer columns designed specifically for sugar analysis may offer better selectivity and performance.
-
Issue 4: Baseline Problems (Noise or Drift)
Q: My baseline is noisy or drifting upwards. What could be the cause? A: A stable baseline is essential for accurate quantification. Noise and drift can originate from the detector, the mobile phase, or the pump.
Troubleshooting Steps:
-
Isolate the Source: A systematic approach is best. First, disconnect the column and replace it with a union to see if the noise persists. This helps determine if the column is the source.
-
Check the Mobile Phase:
-
Contamination: Impurities in the mobile phase solvents or salts can create a noisy or drifting baseline. Use high-purity (HPLC grade) solvents and prepare fresh mobile phase.
-
Mixing/Degassing: Inadequate mobile phase mixing or outgassing can cause baseline fluctuations.
-
-
Inspect the Detector:
-
Detector Lamp: A failing detector lamp can be a source of noise.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline noise. Flush the flow cell.
-
Temperature (for RID): Ensure the Refractive Index Detector has a stable temperature, as it is very sensitive to fluctuations.
-
-
Check the Pump:
-
Worn pump seals or faulty check valves can cause pressure fluctuations that manifest as a pulsing or noisy baseline.
-
Quantitative Data Summary
Optimizing HPLC parameters is often a data-driven process. The tables below summarize the effects of key variables on sugar analysis.
Table 1: Effect of Mobile Phase Composition on Sugar Retention and Resolution
| Acetonitrile:Water Ratio (v/v) | Observation | Outcome | Reference |
| 60:40 | Faster elution of carbohydrates | Lower retention times, potentially poor resolution | |
| 75:25 | Good separation for many common sugars | Often cited as an optimal starting point | |
| 80:20 | Longer retention times | Improved resolution for closely eluting peaks | |
| 83:17 | Inadequate separation of fructose and glucose | Poor resolution for critical pairs |
Table 2: Effect of Temperature on HPLC Sugar Analysis
| Parameter | Effect of Increasing Temperature | Rationale | Reference |
| Retention Time | Generally decreases | Reduces mobile phase viscosity, allowing analytes to move faster | |
| Peak Shape | Improves (sharper peaks) | Prevents anomer separation for reducing sugars; enhances peak efficiency | |
| Resolution | Can increase or decrease | Alters selectivity; may improve separation of some pairs while co-eluting others | |
| Backpressure | Decreases | Lowers mobile phase viscosity |
Table 3: Example Method Validation Parameters for HPLC-RID Sugar Analysis
| Parameter | Fructose | Glucose | Sucrose | Lactose | Reference |
| Linearity (R²) | > 0.998 | > 0.998 | > 0.998 | > 0.998 | |
| LOD (mg/mL) | 0.13 | 0.13 | 0.21 | 0.36 | |
| LOQ (mg/mL) | 0.44 | 0.47 | 0.51 | 0.70 | |
| Recovery (%) | 90 - 110% | 90 - 110% | 90 - 110% | 90 - 110% | |
| RSD (%) | < 5.0% | < 5.0% | < 5.0% | < 5.0% |
Experimental Protocols
Protocol 1: Standard Method for HPLC-RID Analysis of Sugars
This protocol provides a general methodology for the quantification of common sugars like fructose, glucose, and sucrose.
1. Standard Preparation:
-
Prepare individual stock solutions of each sugar standard (e.g., 10 mg/mL) in HPLC-grade water.
-
Create a mixed working standard solution by diluting the stock solutions to the desired concentration range for the calibration curve (e.g., 0.5 - 10 mg/mL).
2. Sample Preparation:
-
For liquid samples (e.g., beverages), dilute as necessary to bring the sugar concentration within the calibration range.
-
For solid or semi-solid samples, perform an extraction (e.g., with an 80:20 ethanol/water mixture).
-
If the sample matrix is complex (high in protein or fat), use a sample cleanup step such as Carrez clarification or SPE.
-
Filter all samples and standards through a 0.45 µm syringe filter prior to injection.
3. HPLC System and Conditions:
-
Column: Amino-propyl (NH₂) or amide-based column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water, typically in a ratio between 75:25 and 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detector: Refractive Index Detector (RID), with the cell temperature set slightly above the column temperature (e.g., 35-45 °C).
-
Injection Volume: 10-20 µL.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of each sugar against its concentration.
-
Quantify the sugars in the samples by comparing their peak areas to the calibration curve.
Visualizations
Diagram 1: Troubleshooting Workflow for Retention Time Drift
Caption: A logical workflow for diagnosing the root cause of retention time drift.
Diagram 2: General Experimental Workflow for HPLC Sugar Analysis
Caption: Standard workflow from sample preparation to final data analysis.
Diagram 3: Troubleshooting Poor Peak Shape
References
Technical Support Center: Mass Spectrometry Imaging of 13C-Labeled Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mass spectrometry imaging (MSI) of 13C-labeled compounds.
Troubleshooting Guides
This section addresses common challenges encountered during MSI experiments with 13C-labeled compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Signal Intensity or Poor Signal-to-Noise (S/N) for the 13C-Labeled Analyte
Q: Why is the signal for my 13C-labeled compound weak or undetectable?
A: Low signal intensity is a common challenge in MSI of 13C-labeled compounds. Several factors can contribute to this issue:
-
Low Isotopic Enrichment: The natural abundance of 13C is only about 1.1%[1]. If the metabolic incorporation of the 13C-labeled precursor is inefficient, the resulting enrichment in your analyte of interest may be too low for detection above the background noise.
-
Ion Suppression: The complex mixture of molecules within a tissue section can compete for ionization, leading to a reduction in the signal of the target analyte. This phenomenon, known as ion suppression, can be caused by endogenous compounds or the MALDI matrix itself[2][3][4].
-
Poor Ionization Efficiency: Your 13C-labeled compound may not ionize efficiently under the chosen experimental conditions (e.g., matrix type, laser energy).
-
Suboptimal Sample Preparation: Issues with tissue sectioning, storage, or matrix application can all lead to poor data quality and low signal intensity[5].
-
Insufficient Mass Spectrometer Resolution: If the mass spectrometer has insufficient resolving power, the isotopic peaks of your labeled compound may not be distinguishable from background noise or other closely related ions.
Troubleshooting Workflow for Low Signal-to-Noise
Caption: A workflow for troubleshooting low signal-to-noise in 13C-MSI experiments.
Issue 2: Matrix Interference and Adduct Formation
Q: How can I distinguish my 13C-labeled analyte from matrix-related peaks and adducts?
A: The MALDI matrix can generate its own ions in the low mass range, which can interfere with the detection of small molecule analytes. Additionally, analytes can form adducts with the matrix, further complicating the mass spectrum.
-
Computational Tools: Utilize computational workflows and software to identify and annotate matrix-related signals. These tools can create a library of potential matrix signals and adducts that can be filtered out of your dataset.
-
Isotopic Labeling Strategy: A dual-labeling approach, where a reference sample is heavily labeled (e.g., 95% 13C) and the experimental sample is lightly labeled (e.g., 5% 13C), can help differentiate biological signals from artifacts. The characteristic isotopic patterns of the labeled compounds make them distinguishable from matrix background noise.
-
Matrix Selection: Experiment with different MALDI matrices. Some matrices are known to have less interference in the low mass range. Combination matrices can also be effective in reducing background signals.
-
Blank Analysis: Always analyze a matrix-only spot on your target plate to generate a list of background ions that can be excluded during data analysis.
Diagram of Matrix Interference and Ion Suppression
Caption: Ion suppression and matrix interference in MALDI-MSI.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in data analysis for 13C-MSI experiments?
A1: The primary challenges stem from the increased complexity of the data. 13C-labeling generates numerous isotopologues for each analyte, significantly increasing the number of images to analyze. High-resolution mass spectrometry is often required to resolve these isotopologues from other molecules with similar masses. Specialized software is necessary to handle this data complexity, enabling the visualization of selected m/z values corresponding to different isotopologues and performing corrections for the natural abundance of 13C.
Q2: How can I achieve quantitative results with MSI of 13C-labeled compounds?
A2: While MSI is often considered a qualitative or semi-quantitative technique, quantitative analysis (qMSI) is achievable. The most common approach is relative quantification, which involves the use of stable isotope-labeled internal standards. These standards, ideally 13C-labeled versions of the analyte itself, are introduced at a known concentration and can compensate for variations in sample preparation and ion suppression effects. For absolute quantification, a calibration curve created from tissue mimics with known concentrations of the analyte is typically required.
Q3: What are the best practices for sample preparation in 13C-MSI?
A3: Rigorous sample preparation is crucial for obtaining high-quality, reproducible MSI data. Key steps and considerations include:
-
Sample Collection and Storage: Rapid freezing of tissues after collection is critical to halt metabolic processes and preserve the spatial integrity of molecules. Storage at -80°C is recommended.
-
Cryo-sectioning: Tissues should be sectioned at a thickness typically between 10-20 µm in a cryostat. Maintaining a consistent temperature is important for uniform sectioning.
-
Matrix Application: The choice of matrix and its application method are critical for analyte extraction and ionization. Common methods include automated spraying, sublimation, and airbrushing, each with its own advantages and disadvantages regarding crystal size and analyte delocalization.
-
Washing Steps: For certain analytes, washing the tissue sections can help to remove interfering compounds like salts and lipids, thereby improving signal quality.
Experimental Protocols
Protocol 1: General Workflow for MALDI-MSI of 13C-Labeled Compounds
This protocol provides a general overview of the key steps involved in a typical 13C-MSI experiment.
-
Isotopic Labeling: Introduce the 13C-labeled substrate to the biological system (e.g., cell culture, animal model) and allow for metabolic incorporation. The duration of labeling will depend on the metabolic pathway and turnover rate of the analyte of interest.
-
Tissue Harvesting and Freezing: At the desired time point, harvest the tissue and immediately snap-freeze it in liquid nitrogen or on a block of dry ice to preserve the spatial distribution of metabolites. Store at -80°C until sectioning.
-
Cryo-sectioning: Equilibrate the frozen tissue to the cryostat temperature (typically -20°C) for at least 30 minutes. Section the tissue at 10-14 µm thickness and thaw-mount the sections onto conductive slides (e.g., ITO-coated glass slides).
-
Matrix Application: Apply the MALDI matrix using an optimized method. For example, using an automated sprayer (e.g., TM-Sprayer), apply multiple coats of matrix solution (e.g., 10 mg/mL 9-aminoacridine in 70% ethanol) with controlled flow rate, spray nozzle temperature, and velocity to achieve a homogenous layer of fine crystals.
-
MSI Data Acquisition: Acquire data using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) capable of resolving the 13C isotopologues. Define the region of interest on the tissue section and set the appropriate spatial resolution (laser spot size).
-
Data Analysis: Process the raw data using specialized software. This includes:
-
Visualizing the spatial distribution of the M+0, M+1, M+2, etc., isotopologues.
-
Correcting for the natural abundance of 13C.
-
Performing statistical analysis to determine regions of significant label incorporation.
-
General Experimental Workflow Diagram
References
- 1. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix Effects in Biological Mass Spectrometry Imaging: Identification and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to address co-elution issues in LC-MS analysis of monosaccharides.
Welcome to the technical support center for the LC-MS analysis of monosaccharides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on addressing the challenge of co-elution.
Frequently Asked Questions (FAQs)
Q1: Why is co-elution a significant problem in the LC-MS analysis of monosaccharides?
A1: Co-elution is a major challenge because many monosaccharides are isomers, meaning they have the same mass but different structures (e.g., glucose, galactose, and mannose). When these isomers are not chromatographically separated, they enter the mass spectrometer at the same time, making it impossible to distinguish and accurately quantify them based on their mass-to-charge ratio alone. This is a critical issue as the specific type and quantity of a monosaccharide can be crucial for biological and pharmaceutical research.
Q2: What are the primary chromatographic strategies to overcome monosaccharide co-elution?
A2: The most common and effective strategies include:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[1] HILIC is well-suited for retaining and separating highly polar compounds like monosaccharides.[2][3]
-
Anion-Exchange Chromatography (AEC): Particularly high-performance anion-exchange chromatography (HPAEC), is a powerful technique for separating underivatized monosaccharides.[4][5] In alkaline mobile phases, the hydroxyl groups of carbohydrates can become ionized, allowing for separation based on subtle differences in their pKa values.
-
Mixed-Mode Chromatography (MMC): This approach utilizes a stationary phase with multiple retention mechanisms, such as a combination of anion-exchange and hydrophilic interaction or reversed-phase properties. This can provide unique selectivity for complex mixtures of monosaccharides.
-
Reversed-Phase (RP) Chromatography with Derivatization: By chemically modifying the monosaccharides (derivatization), their hydrophobicity can be increased, allowing for separation on common C18 columns.
Q3: What is derivatization and how does it help in resolving co-elution?
A3: Derivatization is the process of chemically modifying an analyte to enhance its analytical properties. For monosaccharides, which often lack a UV chromophore and can be too polar for effective retention on reversed-phase columns, derivatization is key. A common derivatizing agent is 1-phenyl-3-methyl-5-pyrazolone (PMP). PMP labeling increases the hydrophobicity of the monosaccharides, which improves their retention and separation on C18 columns. It also enhances ionization efficiency for mass spectrometry, leading to improved sensitivity.
Troubleshooting Guide
Issue: Isomeric monosaccharides (e.g., glucose, galactose, mannose) are co-eluting.
Solution 1: Optimize Your HILIC Method
Hydrophilic Interaction Liquid Chromatography (HILIC) is a primary technique for separating polar analytes like monosaccharides.
-
Column Selection: Amide-based columns, such as TSKgel Amide-80, are often successful for separating monosaccharides. Poly-hydroxyl stationary phases are also effective and can even separate anomers.
-
Mobile Phase Composition: The mobile phase typically consists of a high percentage of acetonitrile (ACN) and a smaller percentage of an aqueous buffer. A common starting point is 82% ACN with a 5 mM ammonium formate buffer at pH 5.5. Adjusting the water content can significantly impact retention and resolution.
-
Temperature: Column temperature can influence selectivity. For example, lower temperatures (e.g., 10 °C) may improve the resolution of monosaccharide anomers, though it can sometimes cause peak fronting for certain sugars like fructose. Operating between 20 and 40 °C is typical for HILIC.
Logical Workflow for HILIC Optimization
Caption: Workflow for HILIC method optimization to resolve co-elution.
Solution 2: Employ Derivatization with Reversed-Phase Chromatography
Derivatization can significantly improve the separation of isomeric monosaccharides on a standard C18 column.
-
Derivatization Agent: 1-phenyl-3-methyl-5-pyrazolone (PMP) is a widely used derivatizing agent that enhances the hydrophobicity and MS sensitivity of monosaccharides.
-
Reaction Conditions: The derivatization reaction is typically carried out in a basic medium, such as ammonia or sodium hydroxide, at an elevated temperature (e.g., 70°C).
-
Chromatographic Separation: The PMP-labeled monosaccharides can be separated on a C18 column using a gradient of acetonitrile and an aqueous buffer like ammonium acetate.
Experimental Workflow for PMP Derivatization and LC-MS Analysis
References
Validation & Comparative
A Comparative Guide to L-xylose-1-13C and D-xylose-1-13C for Metabolic Tracing Studies
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research, stable isotope tracers are indispensable tools for elucidating complex biochemical pathways. Among these, 13C-labeled pentoses are gaining attention for their potential to probe specific routes of carbon metabolism. This guide provides a comprehensive comparison of two such tracers, L-xylose-1-13C and D-xylose-1-13C, for use in metabolic tracing studies, particularly within mammalian systems. While direct comparative quantitative data on their performance is limited, this document outlines their distinct metabolic fates, offers a theoretical framework for their application, and provides generalized experimental protocols.
Introduction to Xylose Isomers in Metabolism
D-xylose is the more common and better-understood xylose isomer in biological systems. It is a key component of hemicellulose in plants and can be metabolized by a variety of organisms. In mammals, D-xylose is absorbed and can enter the pentose phosphate pathway (PPP), a crucial nexus for nucleotide synthesis, NADPH production, and amino acid metabolism.
L-xylose, conversely, is a rare sugar and its metabolic role in mammals has been less clear until more recently. It is now understood that L-xylose can also be metabolized and integrated into the central carbon metabolism, albeit through a distinct pathway from its D-isomer. This distinction presents a unique opportunity for metabolic researchers to probe different aspects of cellular metabolism.
Metabolic Pathways: A Tale of Two Isomers
The primary difference between using this compound and D-xylose-1-13C as metabolic tracers lies in their initial metabolic routes. Both pathways ultimately converge at the level of D-xylulose-5-phosphate, an intermediate of the pentose phosphate pathway. However, the distinct entry points and enzymatic steps offer different perspectives on metabolic flux.
The Metabolic Journey of D-xylose-1-13C
In eukaryotic organisms, D-xylose is primarily metabolized through the oxido-reductase pathway .[1] The journey of the 1-13C label from D-xylose is as follows:
-
Reduction to Xylitol: D-xylose is first reduced to xylitol by xylose reductase (XR). In this step, the 1-13C label remains at the C1 position of xylitol.
-
Oxidation to D-xylulose: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH). The 1-13C label is now at the C1 position of D-xylulose.
-
Phosphorylation: D-xylulose is subsequently phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate. The 1-13C label is retained at the C1 position.
-
Entry into the Pentose Phosphate Pathway: D-xylulose-5-phosphate, now carrying the 1-13C label, enters the non-oxidative branch of the pentose phosphate pathway. From here, the 13C label can be traced into various downstream metabolites, including intermediates of glycolysis, the TCA cycle, and biosynthetic pathways for amino acids and nucleotides.
Other pathways for D-xylose metabolism exist, particularly in prokaryotes, such as the isomerase, Weimberg, and Dahms pathways.[1]
The Metabolic Journey of this compound
The metabolic pathway of L-xylose in mammals is linked to the glucuronic acid pathway and involves the formation of L-xylulose. The fate of the 1-13C label from L-xylose is as follows:
-
Conversion to L-xylulose: While the direct upstream steps from L-xylose are not fully elucidated in all mammalian tissues, L-xylulose is a known metabolite. For the purpose of tracing this compound, it is presumed to be converted to L-xylulose-1-13C.
-
Reduction to Xylitol: L-xylulose is then reduced to xylitol by L-xylulose reductase. The 1-13C label is now at the C1 position of xylitol.
-
Oxidation to D-xylulose: Xylitol, being a symmetrical molecule, is subsequently oxidized by sorbitol dehydrogenase (SORD) to D-xylulose. This step is crucial as it converts the L-isomer into the D-isomer, allowing entry into the central metabolic pathways. The 1-13C label is now at the C1 position of D-xylulose.
-
Phosphorylation and Entry into PPP: Similar to the D-xylose pathway, D-xylulose is phosphorylated by xylulokinase (XYLB) to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.
Quantitative Data Comparison
As of the current literature, there is a notable absence of direct, head-to-head comparative studies quantifying the metabolic flux of this compound versus D-xylose-1-13C in mammalian systems. The table below provides a qualitative comparison based on their known metabolic pathways and potential implications for metabolic tracing studies.
| Feature | This compound | D-xylose-1-13C |
| Primary Metabolic Entry Point | Glucuronic acid pathway leading to L-xylulose | Oxido-reductase pathway |
| Key Initial Enzymes | L-xylulose reductase, Sorbitol dehydrogenase | Xylose reductase, Xylitol dehydrogenase |
| Point of Convergence | D-xylulose-5-phosphate | D-xylulose-5-phosphate |
| Potential Research Applications | Probing the flux and regulation of the L-xylulose pathway; Investigating connections between the glucuronic acid pathway and central carbon metabolism. | Tracing carbon flow through the pentose phosphate pathway and connected pathways; Assessing the activity of the oxido-reductase pathway. |
| Anticipated Tracer Incorporation Rate | Potentially slower and/or lower due to more enzymatic steps and potential for lower expression or activity of L-xylulose pathway enzymes. | Likely faster and/or higher due to a more direct and well-established metabolic route in many organisms. |
| Availability of Published Data | Limited, especially quantitative flux data in mammals. | More extensive, particularly in microorganisms, with some studies in mammals. |
Experimental Protocols
The following provides a generalized workflow for a metabolic tracing experiment using either this compound or D-xylose-1-13C in a cell culture model. This protocol should be optimized for the specific cell line and experimental conditions.
I. Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium containing either this compound or D-xylose-1-13C at a known concentration. The corresponding unlabeled xylose isomer should be used in the control medium. Ensure the final concentration of the tracer is sufficient for detection but does not induce toxicity.
-
Labeling: Once cells reach the desired confluency, replace the standard medium with the 13C-labeled medium. The duration of labeling will depend on the metabolic rates of the cell line and the pathways of interest and may range from minutes to hours.
II. Metabolite Extraction
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
-
Centrifugation: Centrifuge the lysate to pellet cell debris and proteins. Collect the supernatant containing the polar metabolites.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator.
III. Sample Analysis by GC-MS
-
Derivatization: Re-suspend the dried metabolites in a derivatization agent (e.g., methoxyamine hydrochloride in pyridine followed by N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide) to increase their volatility for gas chromatography.
-
GC-MS Analysis: Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer (GC-MS). The GC will separate the metabolites, and the MS will detect the mass-to-charge ratio of the fragments, allowing for the determination of the 13C incorporation.
-
Data Analysis: The resulting mass isotopomer distributions are used to calculate metabolic fluxes through computational modeling.
Conclusion and Future Directions
This compound and D-xylose-1-13C offer distinct advantages for probing different facets of pentose metabolism. D-xylose-1-13C is a valuable tracer for studying the well-established oxido-reductase pathway and its connections to the pentose phosphate pathway. This compound, on the other hand, provides a unique opportunity to investigate the less-explored L-xylulose pathway and its role in mammalian metabolism.
The major limitation in the field is the lack of direct comparative studies. Future research should focus on performing parallel labeling experiments with both tracers in various mammalian cell lines and in vivo models. Such studies would provide the much-needed quantitative data to fully assess their relative performance as metabolic tracers and would undoubtedly open new avenues for understanding the complexities of cellular metabolism in health and disease.
References
A Comparative Guide to Xylose Absorption Tests: Validating Intestinal Health with Stable Isotopes
For researchers, scientists, and drug development professionals, accurately assessing intestinal absorption is paramount. The D-xylose absorption test has long been a tool for investigating malabsorption. However, the advent of stable isotope-labeled compounds offers a more precise and non-invasive alternative. This guide provides an objective comparison of the traditional D-xylose absorption test and the modern ¹³C-xylose breath test, supported by experimental data and detailed protocols.
The integrity of the small intestine is crucial for nutrient absorption. When this function is compromised, as in celiac disease or small intestinal bacterial overgrowth (SIBO), it can lead to malabsorption with significant health consequences. The D-xylose absorption test is designed to evaluate the absorptive capacity of the proximal small intestine. D-xylose, a pentose sugar, is passively and actively absorbed in the duodenum and jejunum and is not significantly metabolized, making its appearance in blood and urine a good indicator of intestinal function.
The Evolution of Xylose Absorption Testing: From Blood Draws to Breath Analysis
The traditional D-xylose absorption test relies on the measurement of xylose concentrations in blood and/or urine after an oral dose. While established, this method can be cumbersome for patients and is susceptible to inaccuracies due to factors like impaired renal function.
The ¹³C-xylose breath test represents a significant advancement. By using a non-radioactive, stable isotope of carbon (¹³C), this test offers a simpler, non-invasive, and potentially more accurate assessment of xylose absorption and metabolism. After ingestion, the absorbed ¹³C-xylose is metabolized, leading to the production of ¹³CO₂, which is then exhaled and can be precisely measured in breath samples.
Performance Comparison: A Head-to-Head Analysis
The diagnostic accuracy of an assay is its ability to correctly identify individuals with and without the condition of interest. For intestinal malabsorption, particularly in the context of celiac disease, studies have shown the ¹³C-xylose breath test to be superior to traditional methods.
| Test | Methodology | Sensitivity | Specificity | Key Advantages | Key Disadvantages |
| Traditional D-Xylose Test (Plasma) | Measurement of D-xylose in blood 1-2 hours post-ingestion. | 65%[1] | 71%[1] | Well-established method. | Invasive (blood draws), influenced by renal function. |
| Traditional D-Xylose Test (Urine) | Measurement of D-xylose in a 5-hour urine collection. | 55%[1] | 74%[1] | Non-invasive sample collection. | Cumbersome collection, highly dependent on renal function and complete bladder emptying. |
| ¹³C-Xylose Breath Test | Measurement of ¹³CO₂ in exhaled breath over several hours. | 88%[1], 84-95% | 84%, 87-94% | Non-invasive, high sensitivity and specificity, not significantly affected by renal function. | Requires specialized equipment for analysis (mass spectrometry). |
| Lactulose/Mannitol Dual-Sugar Test | Measurement of the ratio of two ingested sugars in urine. | Varies by condition | Varies by condition | Assesses intestinal permeability (leaky gut). | Indirect measure of absorption, requires urine collection. |
Table 1: Comparison of Diagnostic Accuracy for Celiac Disease.
Experimental Protocols: A Step-by-Step Guide
¹³C-Xylose Breath Test Protocol
This protocol is a non-invasive method to assess the absorption and metabolism of xylose.
Patient Preparation:
-
Patients should fast overnight (at least 8 hours) before the test.
-
Certain medications that may affect gastrointestinal motility should be discontinued as advised by a physician.
Test Procedure:
-
A baseline breath sample is collected before the administration of the test substrate.
-
The patient drinks a solution containing 100 mg of ¹³C-D-xylose and 5 g of D-xylose dissolved in 250 ml of water.
-
Breath samples are collected at 30-minute intervals for a period of 4 hours.
-
The collected breath samples are analyzed for the ratio of ¹³CO₂ to ¹²CO₂ using isotope ratio mass spectrometry.
Traditional D-Xylose Absorption Test Protocol
This protocol involves the collection of blood and/or urine samples to measure xylose levels.
Patient Preparation:
-
Patients must fast for 8-12 hours prior to the test.
-
For 24 hours before the test, patients should avoid foods high in pentose, such as fruits, jams, and pastries.
-
Certain medications, like aspirin and indomethacin, may need to be stopped before the test as they can interfere with the results.
Test Procedure:
-
A fasting blood sample is drawn, and a baseline urine sample may be collected.
-
The patient drinks a solution of 25 grams of D-xylose in approximately 250 ml of water.
-
Blood Sampling: Blood samples are collected at 1 and 2 hours after ingestion.
-
Urine Collection: All urine is collected for a 5-hour period following the xylose ingestion.
-
The concentration of D-xylose in the collected blood and/or urine samples is then measured.
Visualizing the Process: Workflows and Comparisons
To better understand the procedural differences, the following diagrams illustrate the workflows of the stable isotope and traditional xylose absorption tests.
Caption: Workflow of the ¹³C-Xylose Breath Test.
Caption: Comparative pathways of stable isotope and traditional tests.
Conclusion: Embracing a More Precise Future for Gut Health Assessment
The validation of xylose absorption tests using stable isotopes marks a significant step forward in the non-invasive assessment of intestinal function. The ¹³C-xylose breath test demonstrates superior sensitivity and specificity compared to traditional blood and urine-based methods, particularly in the diagnosis of conditions like celiac disease. Its non-invasive nature and independence from renal function further enhance its clinical utility. For researchers and drug development professionals, the adoption of stable isotope-based tests provides a more reliable and patient-friendly approach to understanding and addressing intestinal malabsorption.
References
A Comparative Guide to Metabolic Flux Analysis Techniques: 13C-MFA vs. Alternatives
For researchers, scientists, and drug development professionals, understanding the intricate network of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) provides a powerful lens to quantify the rates of metabolic reactions, offering insights into cellular physiology and identifying potential therapeutic targets. This guide offers an objective comparison of the gold-standard 13C-Metabolic Flux Analysis (13C-MFA) with other prominent flux analysis techniques, supported by experimental data and detailed methodologies.
At the heart of cellular function lies a complex web of biochemical reactions. Quantifying the flow, or flux, of metabolites through these pathways is crucial for understanding normal physiological states, disease mechanisms, and the effects of therapeutic interventions. While several techniques have been developed for this purpose, 13C-MFA is widely regarded for its high accuracy and resolution.[1][2] This guide will delve into a quantitative and qualitative comparison of 13C-MFA with Flux Balance Analysis (FBA) and Dynamic Metabolic Flux Analysis (Dynamic MFA), providing the necessary details for an informed selection of the appropriate technique for your research needs.
Comparing the Titans: 13C-MFA, FBA, and Dynamic MFA
The choice of a flux analysis method depends on the specific research question, the biological system under investigation, and the available resources. The following table summarizes the key characteristics of 13C-MFA, FBA, and Dynamic MFA.
| Feature | 13C-Metabolic Flux Analysis (13C-MFA) | Flux Balance Analysis (FBA) | Dynamic Metabolic Flux Analysis (Dynamic MFA) |
| Principle | Experimental quantification of metabolic fluxes by tracking the incorporation of 13C-labeled substrates into intracellular metabolites.[1] | Computational prediction of metabolic flux distribution based on a stoichiometric model of metabolism and a defined cellular objective (e.g., maximization of biomass).[3] | Experimental quantification of metabolic fluxes in systems not at isotopic steady-state by analyzing the kinetics of isotope labeling.[4] |
| Data Input | - 13C labeling patterns of metabolites (from MS or NMR)- Extracellular metabolite uptake and secretion rates- Biomass composition | - Genome-scale stoichiometric model- Constraints on reaction rates (e.g., nutrient uptake)- A defined objective function | - Time-course 13C labeling patterns of metabolites- Extracellular metabolite uptake and secretion rates- Metabolite pool sizes |
| Output | Absolute or relative in vivo metabolic fluxes with confidence intervals. | A predicted optimal flux distribution that satisfies the given constraints and objective function. | Time-resolved metabolic fluxes. |
| Accuracy | High, considered the "gold standard" for experimental flux quantification. Can achieve a standard deviation of ≤2% for flux estimations. | Predictive accuracy depends on the validity of the objective function and the completeness of the model. Can have significant deviations from experimental data. | High, provides a dynamic view of metabolic fluxes. |
| Experimental Effort | High, requires specialized equipment and expertise for isotope labeling experiments and mass spectrometry/NMR. | Low, primarily computational, though experimental data is needed for model constraints. | High, requires rapid sampling and quenching, and time-course analysis of isotope labeling. |
| Applications | - Detailed investigation of cellular metabolism- Metabolic engineering- Drug target identification and validation | - Predicting the metabolic capabilities of an organism- Guiding metabolic engineering strategies- Analyzing large-scale metabolic networks | - Studying metabolic responses to perturbations- Analyzing systems with slow turnover rates- Investigating non-steady-state conditions |
Quantitative Showdown: 13C-MFA vs. FBA in E. coli
To illustrate the difference in accuracy between 13C-MFA and FBA, the following table presents a comparison of central carbon metabolism fluxes in Escherichia coli determined by both methods. The data is normalized to the glucose uptake rate. It is important to note that the accuracy of FBA predictions can be improved by incorporating additional constraints.
| Reaction | 13C-MFA Flux (mmol/gDCW/h) | FBA Predicted Flux (mmol/gDCW/h) |
| Glycolysis | ||
| Glucose-6-phosphate isomerase | 57.3 ± 1.8 | 60.1 |
| Phosphofructokinase | 48.9 ± 1.7 | 52.3 |
| Pyruvate kinase | 45.1 ± 2.1 | 50.5 |
| Pentose Phosphate Pathway | ||
| Glucose-6-phosphate dehydrogenase | 23.1 ± 1.1 | 18.5 |
| Transketolase | 15.4 ± 0.9 | 12.1 |
| TCA Cycle | ||
| Citrate synthase | 18.2 ± 1.0 | 15.5 |
| Isocitrate dehydrogenase | 17.9 ± 1.0 | 15.2 |
| Succinate dehydrogenase | 14.3 ± 0.8 | 11.9 |
This table is a representative example compiled from data in referenced literature. Actual values may vary based on specific experimental conditions and modeling assumptions.
Visualizing the Workflow
To better understand the practical differences between these techniques, the following diagrams illustrate their experimental and computational workflows.
Caption: A simplified workflow of a 13C-MFA experiment.
Caption: A typical workflow for performing Flux Balance Analysis.
A Glimpse into a Metabolic Pathway: Glycolysis
The following diagram illustrates the glycolytic pathway, a central metabolic route for glucose breakdown. 13C-MFA can precisely quantify the flux through each of these reactions.
Caption: A simplified diagram of the Glycolytic pathway.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following are generalized protocols for 13C-MFA and Dynamic MFA.
Protocol for Stationary 13C-Metabolic Flux Analysis (13C-MFA)
This protocol outlines the key steps for a typical stationary 13C-MFA experiment.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a defined medium to ensure precise control over nutrient composition.
-
Once cells reach a metabolic steady state (typically during the exponential growth phase), switch the culture to a medium containing a 13C-labeled substrate (e.g., [U-13C]-glucose).
-
Continue the culture until an isotopic steady state is achieved, meaning the isotopic labeling of intracellular metabolites is stable over time.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to prevent changes in metabolite levels during sample processing. This is often achieved by quickly exposing the cells to a cold solvent like methanol.
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Analytical Measurement:
-
Analyze the isotopic labeling patterns of the extracted metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Measure the uptake of substrates and the secretion of byproducts from the culture medium to determine extracellular fluxes.
-
-
Computational Analysis:
-
Use specialized software (e.g., INCA, Metran) to fit the measured labeling data and extracellular fluxes to a metabolic model.
-
The software performs an iterative optimization to estimate the intracellular fluxes that best explain the experimental data.
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals for the estimated fluxes.
-
Protocol for Isotopically Non-Stationary 13C-Metabolic Flux Analysis (INST-MFA)
INST-MFA is a form of Dynamic MFA applicable to systems at a metabolic steady state but not an isotopic steady state.
-
Isotope Labeling Experiment:
-
Culture cells to a metabolic steady state in an unlabeled medium.
-
Initiate the labeling experiment by switching to a 13C-labeled substrate.
-
Collect cell samples at multiple time points during the isotopic transient phase before a steady state is reached.
-
-
Rapid Sampling, Quenching, and Extraction:
-
At each time point, rapidly sample the cell culture and immediately quench metabolic activity.
-
Perform metabolite extraction as described for stationary 13C-MFA.
-
-
Mass Spectrometry Analysis:
-
Analyze the time-dependent changes in the isotopic labeling of intracellular metabolites using MS.
-
Quantify the concentrations of key intracellular metabolites at each time point.
-
-
Computational Flux Estimation:
-
Utilize specialized software capable of handling non-stationary isotopic data.
-
The computational model integrates the time-course labeling data and metabolite concentrations to estimate the metabolic fluxes.
-
Conclusion
13C-MFA stands as a robust and accurate method for the experimental determination of metabolic fluxes, providing a high-resolution view of cellular metabolism. While computationally less demanding, FBA offers a predictive framework whose accuracy is contingent on the underlying assumptions. Dynamic MFA techniques, such as INST-MFA, provide a powerful means to investigate metabolic dynamics in systems not at an isotopic steady state. The choice of technique should be guided by the specific biological question, the nature of the biological system, and the available resources. For researchers in drug development and metabolic engineering, a thorough understanding of the strengths and limitations of each method is essential for generating reliable and actionable data.
References
- 1. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Synergy between (13)C-metabolic flux analysis and flux balance analysis for understanding metabolic adaptation to anaerobiosis in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic Flux Analysis: An Experimental Approach of Fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Xylose Metabolism in Microbial Strains via 13C Labeling
For Researchers, Scientists, and Drug Development Professionals
The efficient conversion of xylose, the second most abundant sugar in lignocellulosic biomass, is a cornerstone of sustainable bioproduction. Understanding the intricacies of xylose metabolism in various microbial workhorses is paramount for targeted metabolic engineering and process optimization. This guide provides an objective comparison of xylose metabolism in key microbial strains—Saccharomyces cerevisiae, Escherichia coli, and Clostridium acetobutylicum—leveraging the power of 13C metabolic flux analysis (13C-MFA) to elucidate intracellular carbon flow.
Comparative Analysis of Metabolic Fluxes
13C-MFA allows for the precise quantification of metabolic fluxes, offering a snapshot of the cell's metabolic state. The following tables summarize key quantitative data from 13C labeling studies, highlighting the differences in xylose utilization across engineered and wild-type microbial strains.
Table 1: Comparison of Xylose Uptake Rates, Growth Rates, and Product Yields
| Microbial Strain | Genetic Background | Xylose Uptake Rate (mmol/gDCW/h) | Specific Growth Rate (h⁻¹) | Primary Product(s) | Product Yield (g/g xylose) | Reference |
| Saccharomyces cerevisiae | Engineered (XI pathway) | 0.54 - 3.08 | 0.02 - 0.05 | Ethanol, Glycerol | ~0.34 (Ethanol) | [1] |
| Saccharomyces cerevisiae | Engineered (XR/XDH pathway) | Higher than XI strain | Higher than XI strain | Ethanol, Xylitol | Better yields than XI strain | [2][3] |
| Escherichia coli | Wild-type | Not specified | Not specified | Ethanol, Acetate, Lactate | Not specified | [4][5] |
| Clostridium acetobutylicum | Wild-type | Not specified | Not specified | Acetone, Butanol, Ethanol | Not specified |
Table 2: Comparison of Central Carbon Metabolism Fluxes during Xylose Metabolism (Relative Flux normalized to Xylose Uptake Rate of 100)
| Metabolic Pathway | Saccharomyces cerevisiae (Engineered, XI) | Escherichia coli (Aerobic) | Clostridium acetobutylicum | Key Observations | Reference |
| Pentose Phosphate Pathway (PPP) | |||||
| Oxidative PPP | 17.2 - 47.4 | High | Low | High flux in engineered S. cerevisiae to supply NADPH for the heterologous xylose pathway. | |
| Non-oxidative PPP | High | High | High | Essential for converting xylulose-5-phosphate into glycolytic intermediates. | |
| Glycolysis | Lower than on glucose | High | High | Potential bottleneck in lower glycolysis in xylose-fermenting S. cerevisiae. | |
| TCA Cycle | High | High | Low/Bifurcated | TCA cycle activity is significant in S. cerevisiae and E. coli for biomass and energy production. In C. acetobutylicum, it functions primarily for biosynthesis. | |
| Phosphoketolase Pathway | Inactive | Inactive | 20-40% of xylose catabolism | A key distinguishing feature of xylose metabolism in C. acetobutylicum. |
Visualizing Metabolic Pathways and Workflows
Xylose Metabolism Pathways
The initial steps of xylose metabolism differ significantly among these microbes. Saccharomyces cerevisiae is typically engineered with either the xylose reductase (XR) and xylitol dehydrogenase (XDH) pathway or the xylose isomerase (XI) pathway. Escherichia coli and Clostridium acetobutylicum naturally utilize a xylose isomerase. A key feature of C. acetobutylicum is the presence of the phosphoketolase pathway for pentose catabolism.
References
- 1. Investigating xylose metabolism in recombinant Saccharomyces cerevisiae via 13C metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of xylose fermentation by two high-performance engineered strains of Saccharomyces cerevisiae (Journal Article) | OSTI.GOV [osti.gov]
- 3. Comparison of xylose fermentation by two high-performance engineered strains of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of glucose and xylose metabolism in Escherichia coli under aerobic and anaerobic conditions by 13C metabolic flux analysis (Journal Article) | OSTI.GOV [osti.gov]
L-Arabinose vs. D-Xylose: A Comparative Guide to Their Effects on Postprandial Glucose Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-arabinose and D-xylose, two pentose sugars with emerging roles in managing postprandial glycemia. We will delve into their mechanisms of action, supported by experimental data from human and animal studies, and present detailed experimental protocols for key studies.
Core Mechanisms of Action
Both L-arabinose and D-xylose have been shown to lower postprandial glucose and insulin responses primarily by inhibiting the activity of intestinal sucrase.[1][2][3] Sucrase, an enzyme located in the brush border of the small intestine, is responsible for hydrolyzing sucrose into glucose and fructose for absorption. By inhibiting this enzyme, L-arabinose and D-xylose delay the digestion of sucrose, leading to a slower and lower rise in blood glucose levels after a sucrose-containing meal.[1][4]
L-arabinose is described as an uncompetitive inhibitor of sucrase, meaning it binds to the enzyme-substrate complex. D-xylose also exhibits sucrase inhibitory activity. While both sugars share this primary mechanism, the efficacy can be influenced by the food matrix. For instance, the glucose-lowering effect of L-arabinose may be more pronounced in liquid formulations compared to solid foods.
Beyond sucrase inhibition, some studies suggest D-xylose may have additional anti-diabetic effects, such as enhancing glucose uptake in muscle cells and promoting insulin secretion by pancreatic β-cells. It has also been shown to regulate the expression of phosphoenolpyruvate carboxylase (PEPCK), a key enzyme in gluconeogenesis.
Comparative Efficacy: Human and Animal Studies
A growing body of research has investigated the effects of L-arabinose and D-xylose on postprandial glucose and insulin levels. The following tables summarize key quantitative data from these studies.
Human Clinical Trial Data
| Study & Reference | Intervention | Subjects | Key Findings |
| Pol et al. (2021) | Fruit-based drink with ~50g available carbohydrates + 10% of sucrose as L-arabinose or D-xylose | 15 healthy males | Both L-arabinose and D-xylose significantly lowered peak glucose and insulin levels compared to the control drink (P < 0.01). The effects of L-arabinose and D-xylose were of similar magnitude. |
| Krog-Mikkelsen et al. (2011) | 75g sucrose in 300mL water + 4% (by weight) L-arabinose | 15 healthy men | 11% lower glucose peak, 33% lower and delayed insulin peak, 23% reduction in insulin iAUC, and a 53% increase in GLP-1 iAUC compared to control. |
| Bae et al. (cited in) | 5g or 7.5g D-xylose + 50g sucrose in 130mL water | 13 healthy individuals | Lower glucose and insulin concentrations at 15, 30, and 45 minutes, with an approximate 20% lower AUC for both glucose and insulin. |
| Pasmans et al. (2022) | 50g sucrose drink + 7.5g L-arabinose | 12 healthy young adults | Attenuated postprandial glucose rise, with a lower peak glucose concentration (6.62 mmol/L at 60 min) compared to control (8.18 mmol/L at 30 min). Delayed and more stable glucose absorption. |
| Halschou-Jensen et al. (2014) | Mixed meal with sucrose and/or starch + 5% or 10% L-arabinose | 17 healthy men | No significant alteration in peak plasma glucose, insulin, or C-peptide concentrations, or their respective AUCs, suggesting the food matrix impacts efficacy. |
| Anonymous (2016) | 50g sucrose drink + 2.5g, 3.33g, or 5g D-xylose | 25 normal and 50 hyperglycemic subjects | In normal subjects, all D-xylose doses significantly decreased serum glucose at 15 and 30 minutes. In hyperglycemic subjects, all doses significantly decreased serum glucose at 30 minutes. |
Animal Study Data
| Study & Reference | Intervention | Animal Model | Key Findings |
| Seri et al. (1996) | Sucrose loading with L-arabinose | Mice and Rats | L-arabinose dose-dependently suppressed the increase in blood glucose after sucrose loading in mice (ED50, 35 mg/kg). In rats, 50 and 100 mg/kg L-arabinose suppressed the increase in plasma glucose by approximately 50% at 15 minutes post-ingestion. |
| Jurgoński et al. (2014) | Oral glucose, sucrose, or starch tolerance test with L-arabinose | Rats | L-arabinose reduced postprandial glycemia after 15 minutes in the sucrose tolerance test and significantly decreased glycemia at all time points in the starch tolerance test. |
| Anonymous (cited in) | Sucrose (2 g/kg) + D-xylose (0.1 g/kg) solution | Rats | Significantly lower blood glucose levels at 30 and 60 minutes compared to rats receiving only a sucrose solution. |
| Hao et al. (2015) | High-carbohydrate, high-fat diet + L-arabinose | Rats with metabolic syndrome | L-arabinose treatment for 6 weeks reduced fasting blood glucose by 24.1%, decreased insulin levels, and improved glucose tolerance. |
Experimental Protocols
Human Study: Pol et al. (2021)
-
Study Design: A double-blind, randomized, crossover study.
-
Participants: Fifteen healthy male volunteers.
-
Interventions: Participants consumed one of three fruit-based drinks on separate occasions:
-
Control drink (~50g available carbohydrates).
-
L-arabinose drink (Control + L-arabinose at 10% of the sucrose content).
-
D-xylose drink (Control + D-xylose at 10% of the sucrose content).
-
-
Blood Sampling: Blood samples were collected at baseline (fasting) and at fixed time points up to 180 minutes post-consumption.
-
Analytes: Plasma glucose and insulin concentrations were measured.
-
Statistical Analysis: Data were analyzed to compare the effects of the different drinks on postprandial glucose and insulin responses.
Animal Study: Seri et al. (1996)
-
Animal Model: Male ddY mice and male Wistar rats.
-
In Vitro Assay: Intestinal sucrase activity was measured using a mucosal preparation from pigs. The inhibitory effects of L-arabinose and D-xylose were assessed.
-
In Vivo Sucrose Loading Test (Mice): After a 16-hour fast, mice were orally administered a sucrose solution (2 g/kg body weight) with or without L-arabinose at various doses. Blood glucose was measured from the tail vein at different time points.
-
In Vivo Sucrose Loading Test (Rats): After a 16-hour fast, rats were orally administered a sucrose solution (2 g/kg body weight) with or without L-arabinose (50 or 100 mg/kg). Blood samples were collected to measure plasma glucose and insulin.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for this area of research.
Caption: Mechanism of sucrase inhibition by L-arabinose and D-xylose.
Caption: Typical experimental workflow for a human clinical trial.
References
- 1. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses | Food & Nutrition Research [foodandnutritionresearch.net]
- 2. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses | Food & Nutrition Research [foodandnutritionresearch.net]
- 3. L-arabinose and D-xylose: sweet pentoses that may reduce postprandial glucose and insulin responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of L-Arabinose in Lowering Glycemic and Insulinemic Responses: The Modifying Effect of Starch and Fat - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Effect of D-xylose Preload and Sitagliptin on Postprandial Glycemia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of a D-xylose preload in combination with sitagliptin on postprandial glycemia, drawing upon key experimental data. The content is structured to offer an objective analysis of this therapeutic strategy against other alternatives, supported by detailed experimental protocols and quantitative data.
Executive Summary
The acute administration of a D-xylose preload has been shown to reduce postprandial glycemic excursions in individuals with type 2 diabetes. This effect is primarily attributed to the stimulation of glucagon-like peptide-1 (GLP-1) secretion and the subsequent slowing of gastric emptying. When combined with sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, the glucose-lowering effects of the D-xylose preload are significantly enhanced. Sitagliptin prolongs the action of endogenously released GLP-1, leading to a more sustained impact on postprandial glucose control. This combination therapy presents a promising approach for managing postprandial hyperglycemia in type 2 diabetes.
Comparative Data on Glycemic Control
A key clinical trial investigated the effects of four different treatment arms on postprandial glycemia in patients with type 2 diabetes: Placebo with a control preload (PC), D-xylose preload with a placebo (PX), sitagliptin with a control preload (SC), and D-xylose preload with sitagliptin (SX). The following table summarizes the key findings on blood glucose, insulin, and intact GLP-1 levels.
| Parameter | Placebo + Control (PC) | D-xylose + Placebo (PX) | Sitagliptin + Control (SC) | D-xylose + Sitagliptin (SX) |
| Blood Glucose | ||||
| Peak Blood Glucose (mmol/L) | Baseline | Lower than PC (P < 0.01) | Lower than PC (P < 0.01) | Lowest (P < 0.05 vs. all) |
| Glycemic Excursion Amplitude | Baseline | Lower than PC (P < 0.01) | Lower than PC (P < 0.01) | Lowest (P < 0.05 vs. all) |
| Overall Blood Glucose (iAUC) | Baseline | No significant difference | Lower than PC | Lower than PC (P < 0.05) |
| Insulin | ||||
| Postprandial Insulin-to-Glucose Ratio | Baseline | Attenuated (P < 0.05) | No significant effect | Attenuated (P < 0.05) |
| Intact GLP-1 | ||||
| Pre-meal GLP-1 | Baseline | Higher than control (P < 0.05) | No significant difference | Higher than control (P < 0.05) |
| Postprandial GLP-1 | Baseline | Not significantly different from control | Higher than control | Sustained and highest (P < 0.05 vs. all) |
| Gastric Emptying | ||||
| Gastric Half-Emptying Time (T50) | Baseline | Slower (P < 0.01) | No significant effect | Slower (P < 0.01) |
Data synthesized from the study by Wu T, et al. Diabetes Care. 2013;36(7):1913-8.[1][2][3]
Comparison with Other Antidiabetic Agents
The therapeutic strategy of combining a D-xylose preload with sitagliptin can be contextualized by comparing its effects with other common glucose-lowering agents.
| Drug Class | Mechanism of Action | Effect on Postprandial Glucose | Effect on Body Weight | Risk of Hypoglycemia |
| D-xylose + Sitagliptin | Stimulates GLP-1 secretion (D-xylose) and prolongs active GLP-1 levels (Sitagliptin)[1][2] | Significant reduction | Neutral | Low |
| Other DPP-4 Inhibitors (e.g., Vildagliptin, Saxagliptin) | Inhibit DPP-4, increasing active GLP-1 and GIP levels. | Moderate reduction. | Neutral. | Low. |
| GLP-1 Receptor Agonists (e.g., Liraglutide, Semaglutide) | Directly activate GLP-1 receptors, leading to enhanced insulin secretion, suppressed glucagon, and slowed gastric emptying. | Potent reduction . | Weight loss. | Low. |
| Sulfonylureas (e.g., Glipizide, Glimepiride) | Stimulate insulin secretion from pancreatic β-cells, independent of glucose levels. | Moderate reduction. | Weight gain. | High. |
Meta-analyses have shown that while GLP-1 receptor agonists lead to greater reductions in HbA1c and body weight compared to DPP-4 inhibitors like sitagliptin, they are associated with a higher incidence of gastrointestinal side effects. Sulfonylureas, while effective at lowering blood glucose, carry a higher risk of hypoglycemia and weight gain compared to the D-xylose/sitagliptin combination. Head-to-head trials comparing different DPP-4 inhibitors have generally shown similar efficacy in glycemic control.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison guide.
Oral Glucose Tolerance Test (OGTT) with Preload
-
Patient Preparation: Twelve patients with type 2 diabetes, managed by diet and exercise, participated in a randomized, double-blind, crossover study.
-
Treatment Arms: Each participant was studied on four separate occasions, receiving one of the following treatments in a randomized order after an overnight fast:
-
PC (Placebo + Control): A placebo capsule followed 40 minutes later by a sucralose-sweetened beverage (control preload).
-
PX (Placebo + D-xylose): A placebo capsule followed 40 minutes later by a beverage containing 50g of D-xylose.
-
SC (Sitagliptin + Control): A 100mg sitagliptin capsule followed 40 minutes later by a sucralose-sweetened beverage.
-
SX (Sitagliptin + D-xylose): A 100mg sitagliptin capsule followed 40 minutes later by a beverage containing 50g of D-xylose.
-
-
Meal Challenge: Forty minutes after the preload, all participants consumed a standardized mashed potato meal labeled with ¹³C-octanoate for gastric emptying measurement.
-
Blood Sampling: Venous blood samples were collected at baseline and at regular intervals for 4 hours post-meal for the measurement of blood glucose, insulin, and intact GLP-1.
Measurement of Gastric Emptying
-
Tracer: The mashed potato meal was labeled with 100 µL of ¹³C-octanoic acid.
-
Breath Sample Collection: Breath samples were collected before the meal and at 15-minute intervals for 4 hours after the meal.
-
Analysis: The ¹³CO₂ content in the breath samples was analyzed using a gas isotope ratio mass spectrometer. The rate of gastric emptying was calculated based on the appearance of ¹³CO₂ in the breath.
Biochemical Assays
-
Blood Glucose: Plasma glucose concentrations were measured using a glucose oxidase method.
-
Insulin: Serum insulin concentrations were determined by a radioimmunoassay.
-
Intact GLP-1: Plasma concentrations of intact GLP-1 were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
Visualizing the Mechanisms and Workflows
Signaling Pathway of D-xylose and Sitagliptin
Caption: Mechanism of D-xylose and Sitagliptin Action.
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. SYSTEMATIC LITERATURE REVIEW ON CLINICAL EFFICACY AND SAFETY OF ALOGLIPTIN IN COMPARISON WITH VILDAGLIPTIN, LINAGLIPTIN, SAXAGLIPTIN AND SITAGLIPTIN IN ADULT PATIENTS WITH TYPE 2 DIABETES MELLITUS | Khachatryan | FARMAKOEKONOMIKA. Modern Pharmacoeconomics and Pharmacoepidemiology [pharmacoeconomics.ru]
- 3. diabetesjournals.org [diabetesjournals.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of L-xylose-1-13C
For researchers, scientists, and drug development professionals, the proper management and disposal of laboratory chemicals are paramount for ensuring safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the disposal of L-xylose-1-13C, a non-hazardous, isotopically labeled sugar. The presence of the stable carbon-13 isotope does not alter the chemical's fundamental properties or disposal requirements from that of standard L-xylose.
Key Safety and Handling Information
According to safety data sheets, L-xylose is not classified as a hazardous substance.[1][2][3] However, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves, and working in a well-ventilated area.
Quantitative Data for L-xylose
The following table summarizes the key quantitative data for L-xylose, which are applicable to this compound.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅ |
| Molar Mass | 150.1 g/mol [1] |
| Melting Point | 150 - 152 °C / 302 - 305.6 °F[3] |
| Appearance | White powder/solid |
| Odor | Odorless |
| Solubility | Soluble in water |
Step-by-Step Disposal Protocol
The appropriate disposal route for this compound is determined by its form (solid or aqueous solution) and whether it is contaminated with other hazardous materials.
Step 1: Waste Characterization
Before proceeding with disposal, it is crucial to determine if the this compound waste is contaminated with any hazardous substances.
-
Uncontaminated: Pure, uncontaminated this compound or its aqueous solutions.
-
Contaminated: this compound mixed with hazardous materials (e.g., solvents, other chemicals).
If the waste is contaminated, it must be treated as hazardous waste and disposed of in accordance with the regulations applicable to the hazardous components.
Step 2: Disposal of Uncontaminated this compound
For Small Quantities of Solid this compound:
-
Ensure the material is securely contained in a sealed, clearly labeled container.
-
Dispose of the container in the regular laboratory trash.
For Aqueous Solutions of this compound:
-
Dilute the solution with a large volume of water.
-
Pour the diluted solution down the sanitary sewer system, flushing with copious amounts of water.
For Large Quantities of Uncontaminated this compound:
For the disposal of larger quantities, it is best practice to contact a licensed professional waste disposal service to ensure compliance with all local, regional, and national regulations.
Step 3: Disposal of Contaminated this compound
If this compound is mixed with hazardous materials, it must be managed as hazardous waste.
-
Labeling: Clearly label the waste container with its complete contents, including the names and concentrations of all components.
-
Storage: Store the hazardous waste in a designated satellite accumulation area in a compatible, sealed container.
-
Disposal: Arrange for pickup and disposal by a licensed professional hazardous waste disposal service.
Step 4: Disposal of Empty Containers
-
Triple-rinse empty containers that held this compound with a suitable solvent (e.g., water).
-
The rinsate from uncontaminated containers can be disposed of down the sanitary sewer with ample water.
-
Once decontaminated, the containers can typically be disposed of in the regular trash or recycled, depending on institutional policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
